molecular formula C20H22N4O3 B10771558 NIK-IN-2

NIK-IN-2

Katalognummer: B10771558
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: ZZIZLABGKZWVAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NIK-IN-2 is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H22N4O3

Molekulargewicht

366.4 g/mol

IUPAC-Name

4-[3-[2-amino-5-(2-methoxyethoxy)pyrimidin-4-yl]-1H-indol-5-yl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C20H22N4O3/c1-20(2,25)7-6-13-4-5-16-14(10-13)15(11-22-16)18-17(27-9-8-26-3)12-23-19(21)24-18/h4-5,10-12,22,25H,8-9H2,1-3H3,(H2,21,23,24)

InChI-Schlüssel

ZZIZLABGKZWVAW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#CC1=CC2=C(C=C1)NC=C2C3=NC(=NC=C3OCCOC)N)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NF-κB-Inducing Kinase (NIK) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to NF-κB-Inducing Kinase (NIK)

NF-κB-inducing kinase (NIK), also known as MAP3K14, is a central and essential serine/threonine kinase that governs the non-canonical (or alternative) NF-κB signaling pathway.[1][2] This pathway is distinct from the canonical NF-κB pathway and plays a critical role in various physiological processes, including the development and function of lymphoid organs, B-cell maturation and survival, and dendritic cell function.[3] Dysregulation and overactivation of NIK have been implicated in the pathogenesis of numerous human diseases, such as inflammatory conditions, B-cell malignancies, and solid tumors.[1] Consequently, the development of small molecule inhibitors targeting NIK is an active area of therapeutic research.[1]

The Non-Canonical NF-κB Signaling Pathway

Under normal, unstimulated conditions, NIK levels are kept constitutively low through a process of continuous proteasomal degradation. This is mediated by a complex consisting of TNF receptor-associated factor 3 (TRAF3), TRAF2, and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), which together ubiquitinate NIK, targeting it for destruction.

Activation of the non-canonical pathway is initiated by a specific subset of the TNF receptor superfamily (TNFRSF), including the lymphotoxin β receptor (LTβR), B-cell activating factor receptor (BAFF-R), CD40, and receptor activator of NF-κB (RANK). Ligand binding to these receptors triggers the recruitment and subsequent degradation of the TRAF3/TRAF2/cIAP1/2 complex. This event liberates NIK from its continuous degradation, leading to its stabilization and accumulation in the cytoplasm.

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα). The activated IKKα, in turn, phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event signals the proteasomal processing of p100 into its mature p52 subunit. The newly generated p52 then dimerizes with RelB, and this p52-RelB heterodimer translocates to the nucleus to regulate the transcription of target genes involved in immune responses and cell survival.

NonCanonical_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFRSF Ligand (e.g., BAFF, LTβ) TNFR TNFRSF Receptor (e.g., BAFF-R, LTβR) Receptor->TNFR Binds TRAF_complex TRAF3 / TRAF2 / cIAP1/2 Complex TNFR->TRAF_complex Recruits & Degrades NIK_ub NIK (Ubiquitinated) TRAF_complex->NIK_ub Ubiquitination NIK_stable NIK (Stabilized) TRAF_complex->NIK_stable Allows Accumulation Proteasome Proteasome NIK_ub->Proteasome Degradation IKKa IKKα NIK_stable->IKKa Phosphorylates & Activates p100_RelB p100-RelB IKKa->p100_RelB Phosphorylates p100 p52_RelB_cyto p52-RelB p100_RelB->p52_RelB_cyto Processing to p52 p52_RelB_nuc p52-RelB p52_RelB_cyto->p52_RelB_nuc Nuclear Translocation DNA Target Gene DNA p52_RelB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription

Caption: The Non-Canonical NF-κB Signaling Pathway.

Mechanism of Action of NIK Inhibitors

NIK inhibitors are small molecules designed to bind to the ATP-binding pocket of the NIK kinase domain, thereby preventing its catalytic activity. By competitively inhibiting the binding of ATP, these molecules block the autophosphorylation of NIK and, more importantly, prevent the phosphorylation of its downstream substrate, IKKα.

The inhibition of NIK kinase activity has a direct and cascading effect on the non-canonical NF-κB pathway:

  • Blockade of IKKα Activation: Without phosphorylation by NIK, IKKα remains in an inactive state.

  • Inhibition of p100 Processing: Inactive IKKα cannot phosphorylate p100. This prevents the ubiquitination and subsequent proteasomal processing of p100 into p52.

  • Suppression of Nuclear Translocation: The p52-RelB heterodimer is not formed, and consequently, there is no nuclear translocation of active transcription factor complexes.

  • Downregulation of Target Gene Expression: The expression of genes regulated by the non-canonical NF-κB pathway is suppressed. This includes various chemokines and cytokines that contribute to inflammation and cell survival.

This targeted inhibition effectively shuts down the signaling cascade, making NIK inhibitors a promising therapeutic strategy for diseases driven by aberrant NIK activation.

NIK_Inhibition_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NIK_stable Stabilized NIK NIK_Inhibitor NIK Inhibitor (e.g., NIK-IN-2) NIK_stable->NIK_Inhibitor Binds to ATP pocket IKKa_inactive IKKα (Inactive) NIK_Inhibitor->IKKa_inactive Prevents Phosphorylation p100_RelB p100-RelB (Unprocessed) IKKa_inactive->p100_RelB Cannot Phosphorylate p100 No_p52 No p52 Generation p100_RelB->No_p52 No_Translocation No Nuclear Translocation No_p52->No_Translocation No_Transcription Target Gene Expression Blocked No_Translocation->No_Transcription

Caption: Mechanism of NIK Inhibition.

Quantitative Data on NIK Inhibitor Activity

The efficacy of a NIK inhibitor can be quantified by measuring its impact on key downstream events in the signaling pathway. The following table presents representative data from in vitro cellular assays, demonstrating the dose-dependent effects of a hypothetical NIK inhibitor.

AssayEndpoint MeasuredNIK Inhibitor Concentration (nM)Result (% of Stimulated Control)
Biochemical Assay NIK Kinase Activity (IC₅₀)1550%
Cellular Assay p100 to p52 Processing0 (Control)100%
1078%
5045%
25012%
Gene Expression CCL5 mRNA Levels (qPCR)0 (Control)100%
1082%
5051%
25025%
Gene Expression CXCL5 mRNA Levels (qPCR)0 (Control)100%
1075%
5042%
25018%

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Western Blot for p100/p52 Processing

This protocol describes a method to assess the inhibitory effect of a compound on the processing of NF-κB2 p100 to p52 in a human B-lymphoma cell line (e.g., Ramos cells) upon stimulation.

I. Materials and Reagents:

  • Ramos (human Burkitt's lymphoma) cell line

  • RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Anti-human BAFF (B-cell activating factor)

  • NIK inhibitor compound

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4-12% Bis-Tris Gels

  • PVDF membrane

  • Primary Antibody: Rabbit anti-NF-κB2 (p100/p52)

  • Primary Antibody: Mouse anti-β-Actin (loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

II. Experimental Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells in RPMI-1640 complete medium at 37°C, 5% CO₂.

    • Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.

    • Pre-treat cells for 1 hour with varying concentrations of the NIK inhibitor or DMSO vehicle.

    • Stimulate cells with 200 ng/mL of anti-human BAFF for 24 hours. Include an unstimulated control group.

  • Protein Extraction:

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash cells once with ice-cold PBS.

    • Lyse cell pellets in 100 µL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against NF-κB2 (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with β-Actin antibody as a loading control.

III. Data Analysis:

  • Quantify the band intensity for p100 and p52 using densitometry software (e.g., ImageJ).

  • Calculate the p52/p100 ratio for each condition.

  • Normalize the ratios to the stimulated control to determine the percent inhibition.

Western_Blot_Workflow A 1. Cell Seeding (Ramos Cells) B 2. Pre-treatment (NIK Inhibitor / Vehicle) A->B C 3. Stimulation (BAFF) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (to PVDF membrane) F->G H 8. Immunoblotting (Primary & Secondary Abs) G->H I 9. Detection (ECL & Imaging) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

Inhibitors of NIK provide a targeted approach to modulating the non-canonical NF-κB pathway. By preventing the kinase activity of NIK, these molecules effectively block the downstream signaling cascade responsible for p100 processing and the subsequent activation of p52-RelB transcription factors. This mechanism holds significant therapeutic potential for a range of diseases characterized by the overactivation of this pathway. Further research and clinical development of potent and selective NIK inhibitors are warranted.

References

An In-Depth Technical Guide to NIK-IN-2 for Studying Non-Canonical NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of NIK-IN-2, a potent inhibitor of NF-κB-inducing kinase (NIK), and its application in the study of the non-canonical NF-κB signaling pathway. This document details the molecular mechanism of the pathway, the role of NIK as a therapeutic target, the properties of this compound, and detailed experimental protocols for its use.

The Non-Canonical NF-κB Signaling Pathway

The nuclear factor κB (NF-κB) family of transcription factors is crucial for regulating immune responses, inflammation, and cell survival.[1] This regulation is primarily achieved through two distinct pathways: the canonical and the non-canonical. While the canonical pathway is known for its rapid and transient response to a wide range of stimuli, the non-canonical pathway provides a more delayed and sustained response, activated by a specific subset of Tumor Necrosis Factor (TNF) receptor superfamily members, such as BAFFR, CD40, and LTβR.[1][2]

The central signaling component of the non-canonical pathway is the NF-κB-inducing kinase (NIK).[1] In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex consisting of TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα). The activated IKKα, along with NIK itself, phosphorylates the C-terminus of the p100 protein (NFKB2). This phosphorylation event signals for the ubiquitination and subsequent proteasomal processing of p100 into its mature p52 form. The newly formed p52 subunit then dimerizes with RelB, translocates to the nucleus, and activates the transcription of target genes. Deregulation of this pathway is associated with various inflammatory diseases and lymphoid malignancies.

non_canonical_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Superfamily (e.g., BAFFR, CD40) TRAF_complex TRAF2/TRAF3/cIAP Degradation Complex TNFR->TRAF_complex recruits & disrupts NIK_active NIK (stabilized) TNFR->NIK_active leads to stabilization Ligand Ligand (e.g., BAFF, CD40L) Ligand->TNFR binds NIK_inactive NIK (degraded) TRAF_complex->NIK_inactive targets for degradation Proteasome Proteasome NIK_inactive->Proteasome IKKa IKKα NIK_active->IKKa phosphorylates & activates p100_RelB p100/RelB NIK_active->p100_RelB phosphorylates IKKa->p100_RelB phosphorylates p100_RelB->Proteasome processed by p52_RelB p52/RelB Gene Target Gene Transcription p52_RelB->Gene translocates & activates Proteasome->p52_RelB

Caption: The non-canonical NF-κB signaling pathway.

This compound: A Potent Covalent Inhibitor

This compound is a potent inhibitor of NIK, identified as compound 1 in a study focused on alkynylpyrimidine-based covalent inhibitors. It targets a unique cysteine residue within the NIK kinase, allowing for specific and effective inhibition. Its potency makes it a valuable chemical probe for elucidating the roles of NIK in various cellular contexts.

The inhibitory action of this compound on the non-canonical NF-κB pathway is direct and specific. By binding to and inhibiting NIK, it prevents the kinase from accumulating and activating the downstream cascade. This blockade halts the phosphorylation of IKKα and p100, thereby preventing the processing of p100 to p52 and the subsequent nuclear translocation of the p52/RelB dimer. The ultimate effect is the suppression of target gene transcription driven by the non-canonical pathway.

nik_in_2_moa NIK_active Stabilized NIK IKKa IKKα NIK_active->IKKa Activates p100_RelB p100/RelB Processing NIK_active->p100_RelB Phosphorylates NIK_IN_2 This compound NIK_IN_2->NIK_active Covalently Inhibits IKKa->p100_RelB Phosphorylates p52_RelB p52/RelB Nuclear Translocation p100_RelB->p52_RelB Gene_Expression Target Gene Expression p52_RelB->Gene_Expression

Caption: Mechanism of action for this compound.

Quantitative Data

The potency of NIK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or the logarithmic form, pIC50. This compound has demonstrated significant potency against NIK. Below is a table summarizing its inhibitory activity alongside other known NIK inhibitors for comparison.

InhibitorTargetAssay TypeIC50 / pIC50Reference
This compound (Compound 1) NIKBiochemicalpIC50 = 7.4
XT2 (Compound 46)NIKBiochemicalIC50 = 9.1 nM
Genentech Cpd 5NIKBiochemicalIC50 = 4.4 nM
Genentech Cpd 6NIKBiochemicalIC50 = 3.7 nM
Genentech Cpd 7 (B022)NIKBiochemicalIC50 = 4.2 nM
AM-0216 (Amgen16)NIKBiochemical-
StaurosporinePan-KinaseBiochemicalIC50 = 2.3 µM
Tthis compoundTNIKBiochemicalIC50 = 1.33 µM

Note: Tthis compound is an inhibitor for Traf2- and Nck-interacting protein kinase (TNIK), a different kinase, and is included to avoid confusion.

Experimental Protocols

To effectively utilize this compound as a research tool, standardized and reproducible protocols are essential. The following sections provide detailed methodologies for key experiments.

This assay quantifies NIK activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant NIK enzyme

  • NIK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Substrate (e.g., myelin basic protein or a specific peptide)

  • ATP

  • This compound (or other inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

  • Add 2.5 µL of a solution containing the NIK enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 50µM final concentration).

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal correlates directly with NIK activity.

  • Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound.

This method assesses the ability of this compound to inhibit the NIK-dependent processing of p100 to p52 in a cellular context.

Materials:

  • Cell line with active non-canonical NF-κB signaling (e.g., L363 multiple myeloma cells, or cells stimulated with BAFF or anti-CD40).

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and blotting equipment.

  • Primary antibodies: anti-NF-κB2 (p100/p52), anti-Tubulin or anti-Actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 12-24 hours). If required, add a stimulus (e.g., 200 ng/mL BAFF) for the final hours of incubation.

  • Wash cells with cold PBS and lyse them on ice.

  • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with the primary anti-NF-κB2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, apply the chemiluminescent substrate, and visualize the bands corresponding to p100 and p52 using an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading. A reduction in the p52/p100 ratio indicates inhibition.

This assay measures the transcriptional activity of the p52/RelB complex.

Materials:

  • HEK293 cells or other suitable cell line.

  • Expression plasmids for NIK.

  • NF-κB luciferase reporter plasmid (containing κB binding sites).

  • A control plasmid for normalization (e.g., Renilla luciferase or β-galactosidase).

  • Transfection reagent.

  • This compound.

  • Luciferase assay system.

Procedure:

  • Co-transfect cells with the NIK expression plasmid, the NF-κB luciferase reporter, and the normalization control plasmid.

  • After 12-24 hours, treat the transfected cells with different concentrations of this compound.

  • Incubate for an additional 24-36 hours.

  • Lyse the cells and measure the firefly and Renilla (or β-gal) luciferase activities according to the manufacturer's protocol.

  • Normalize the NF-κB reporter activity to the control reporter activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of the pathway.

Experimental Workflow

A typical workflow for characterizing a novel NIK inhibitor like this compound involves a multi-stage process, progressing from initial biochemical validation to complex in vivo models.

experimental_workflow biochem 1. Biochemical Assay (e.g., ADP-Glo Kinase Assay) - Determine IC50 - Assess selectivity vs. other kinases cell_based 2. Cellular Target Engagement (Western Blot for p100/p52) - Confirm inhibition of NIK in a cellular environment biochem->cell_based functional 3. Functional Cellular Assays - NF-κB Reporter Assay - B-cell Survival/Proliferation - Inflammatory Gene Expression (qPCR) cell_based->functional invivo 4. In Vivo Efficacy Models (e.g., CCl4-induced liver injury, B-cell malignancy xenografts) - Assess therapeutic potential functional->invivo pk_pd Pharmacokinetics (PK)/ Pharmacodynamics (PD) - Determine bioavailability - Correlate exposure with target inhibition invivo->pk_pd

Caption: General workflow for NIK inhibitor characterization.

Conclusion

This compound serves as a highly valuable tool for researchers investigating the non-canonical NF-κB pathway. Its potency and specific covalent mechanism of action allow for precise dissection of NIK's function in health and its dysregulation in disease. The experimental protocols and data presented in this guide offer a solid foundation for scientists and drug developers to employ this compound in their studies, paving the way for a deeper understanding of non-canonical NF-κB signaling and the development of novel therapeutics for associated pathologies.

References

Therapeutic Potential of NIK-IN-2 in B-cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aberrant activation of the non-canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical driver in the pathogenesis of numerous B-cell malignancies. Central to this pathway is the NF-κB-inducing kinase (NIK), a serine/threonine kinase that acts as a primary regulator. Consequently, NIK has emerged as a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide focuses on NIK-IN-2, a potent inhibitor of NIK, and explores its therapeutic potential in the context of B-cell cancers. We will delve into the mechanism of action, present available preclinical data, provide detailed experimental protocols for its evaluation, and visualize the core signaling pathways and experimental workflows.

The Role of NIK in B-cell Malignancies

NF-κB signaling is broadly categorized into the canonical and non-canonical pathways. While both are crucial for normal B-cell development and function, the non-canonical pathway is frequently dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.[1][2] NIK is the central kinase controlling the non-canonical NF-κB pathway.[2]

In resting cells, NIK is continuously targeted for degradation by a protein complex. However, upon stimulation by specific ligands such as BAFF and CD40L, this degradation is inhibited, leading to NIK accumulation.[2][3] Stabilized NIK then phosphorylates and activates IKKα (Inhibitor of nuclear factor kappa B kinase alpha), which in turn phosphorylates p100, leading to its processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to activate the transcription of target genes that promote cell survival and proliferation.

Constitutive activation of the non-canonical NF-κB pathway, often due to mutations in upstream regulators or overexpression of NIK, is a hallmark of several B-cell malignancies, including:

  • Mantle Cell Lymphoma (MCL): Particularly in cases resistant to BTK inhibitors like ibrutinib, mutations leading to constitutive non-canonical NF-κB signaling render these tumors dependent on NIK.

  • Diffuse Large B-cell Lymphoma (DLBCL): Both the Activated B-cell like (ABC) and Germinal Center B-cell like (GCB) subtypes can exhibit activation of the non-canonical NF-κB pathway.

  • Hodgkin Lymphoma (HL): Stable NIK protein is prevalent in HL cell lines and patient biopsies, making it a potential therapeutic target.

  • Multiple Myeloma (MM): Genomic alterations and protein stabilization can lead to elevated NIK expression and activation.

This compound: A Potent NIK Inhibitor

This compound has been identified as a potent inhibitor of NIK. While extensive public data on this compound is limited, its high potency suggests significant potential for therapeutic development.

Data Presentation

The following tables summarize the available quantitative data for NIK inhibitors, including the specific value for this compound.

CompoundTargetpIC50IC50 (nM)Cell Line/AssayReference
This compound NIK 7.4 -Biochemical AssayMedChemExpress
Amgen16NIK-<100SUDHL10 (GC-DLBCL) Cell Viability Assay
CW15337NIK-0.5 µMChronic Lymphocytic Leukemia (CLL) cells
B022NIK-5 µMHepa1 cells (murine hepatoma)
XT2 (46)NIK-9.1 nMIn vitro kinase assay

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in B-cell malignancies.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of B-cell lymphoma cell lines, which is an indicator of cell viability.

Materials:

  • B-cell lymphoma cell lines (e.g., SUDHL10, JeKo-1, U-H01)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO-treated).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis of the NIK Pathway

This protocol is used to assess the effect of this compound on the protein levels and phosphorylation status of key components of the non-canonical NF-κB pathway.

Materials:

  • B-cell lymphoma cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-NIK, anti-phospho-IKKα, anti-p100/p52, anti-RelB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway Diagram

NIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_degradation_complex Degradation Complex (Resting State) cluster_nucleus Nucleus Ligand Ligand Receptor e.g., BAFF-R, CD40 Ligand->Receptor Binding TRAF3 TRAF3 Receptor->TRAF3 Recruitment & Degradation TRAF2 TRAF2 NIK_bound NIK TRAF2->NIK_bound TRAF3->NIK_bound cIAP1/2 cIAP1/2 cIAP1/2->NIK_bound Proteasome Proteasome NIK_bound->Proteasome Ubiquitination & Degradation NIK_stabilized NIK (Stabilized) IKKa IKKα NIK_stabilized->IKKa Phosphorylation NIK_IN_2 This compound NIK_IN_2->NIK_stabilized Inhibition p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Target_Genes Target Gene Transcription (Proliferation, Survival) p52_RelB->Target_Genes Translocation

Caption: Non-canonical NF-κB pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture B-cell Malignancy Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (NIK Pathway Proteins) Treatment->Western_Blot IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Animal_Model Establish B-cell Lymphoma Xenograft (e.g., in SCID mice) IC50_Determination->Animal_Model Inform Dosing Drug_Administration Administer this compound (e.g., i.p., oral) Animal_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity Drug_Administration->Toxicity_Assessment Efficacy_Analysis Analyze Anti-tumor Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: Preclinical evaluation workflow for this compound in B-cell malignancies.

Future Perspectives

The high potency of this compound suggests it is a promising candidate for further preclinical and clinical development. Future studies should focus on:

  • Broad Spectrum Efficacy: Evaluating this compound across a wider panel of B-cell malignancy cell lines with defined genetic backgrounds to identify sensitive and resistant populations.

  • In Vivo Studies: Conducting comprehensive in vivo efficacy studies in various xenograft and patient-derived xenograft (PDX) models of B-cell cancers.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its on-target effects in vivo.

  • Combination Therapies: Exploring the synergistic potential of this compound with other targeted agents or standard-of-care chemotherapies to overcome resistance and enhance efficacy.

Conclusion

Targeting the non-canonical NF-κB pathway through the inhibition of NIK represents a highly promising therapeutic strategy for a range of B-cell malignancies. This compound, as a potent NIK inhibitor, warrants further investigation to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug developers to advance our understanding and application of this novel therapeutic agent. While current publicly available data on this compound is limited, its high potency underscores its potential as a valuable tool in the fight against B-cell cancers.

References

NIK-IN-2 and the Regulation of the Immune System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: NF-κB-inducing kinase (NIK) has emerged as a critical regulator of the noncanonical NF-κB signaling pathway, playing a pivotal role in the development, function, and homeostasis of the immune system.[1][2] Dysregulation of NIK activity is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and malignancies, making it an attractive therapeutic target.[1][3] Small molecule inhibitors, such as NIK-IN-2, serve as powerful chemical probes to dissect NIK's function and represent a promising class of therapeutic agents. This document provides an in-depth technical overview of NIK's role in immune regulation, the mechanism of action of NIK inhibitors, a compilation of quantitative data, and detailed experimental protocols relevant to the field.

The Noncanonical NF-κB Signaling Pathway: The Central Role of NIK

The noncanonical NF-κB pathway is a distinct signaling cascade that regulates specific gene expression programs crucial for lymphoid organ development and adaptive immunity.[4] Unlike the rapid and transient canonical pathway, the noncanonical pathway is characterized by slow and persistent activation. The central control point of this pathway is the protein kinase NIK.

Mechanism of NIK Regulation and Pathway Activation:

  • In the resting state: NIK is constitutively targeted for proteasomal degradation. This process is mediated by a complex consisting of TRAF3 (TNF receptor-associated factor 3), TRAF2, and cIAP1/2 (cellular inhibitor of apoptosis protein 1/2). This complex ubiquitinates NIK, keeping its cellular concentration below the threshold required for signaling.

  • Upon stimulation: The pathway is activated by a specific subset of TNF receptor superfamily members, including the lymphotoxin β receptor (LTβR), B-cell activating factor receptor (BAFF-R), CD40, and RANK. Ligand binding to these receptors triggers the recruitment and subsequent degradation of TRAF3.

  • NIK Accumulation and Signaling: The degradation of TRAF3 disassembles the inhibitory complex, leading to the stabilization and accumulation of NIK in the cytoplasm. Accumulated NIK then phosphorylates and activates IKKα (IκB kinase α), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event signals for the ubiquitination and partial proteolysis of p100, processing it into the mature p52 subunit. The resulting p52 protein dimerizes with RelB and translocates to the nucleus to regulate the transcription of target genes.

noncanonical_nf_kb_pathway cluster_resting Resting State cluster_active Active State TRAF3 TRAF3 NIK_resting NIK TRAF3->NIK_resting Binds & Recruits TRAF2_cIAP TRAF2/cIAP1/2 TRAF2_cIAP->NIK_resting Ubiquitinates Proteasome_resting Proteasome NIK_resting->Proteasome_resting Degradation NIK_active NIK Accumulation Receptor BAFFR, LTβR, CD40 TRAF3_deg TRAF3 Degradation Receptor->TRAF3_deg Ligand Ligand Ligand->Receptor TRAF3_deg->NIK_active Stabilization IKKa IKKα NIK_active->IKKa Phosphorylates p100_RelB p100/RelB IKKa->p100_RelB Phosphorylates p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: The Noncanonical NF-κB Signaling Pathway.

The Role of NIK in Immune System Regulation

NIK is a master regulator of multiple facets of the immune system, from the development of lymphoid structures to the function of individual immune cell lineages. Loss-of-function mutations in the MAP3K14 gene (which encodes NIK) in humans lead to severe immunodeficiency, highlighting its non-redundant role.

  • Lymphoid Organogenesis: NIK is essential for the development of secondary lymphoid organs. NIK-deficient mice lack lymph nodes and Peyer's patches and exhibit disorganized splenic and thymic architecture.

  • B-Cell Development and Function: The noncanonical pathway is critical for B-cell survival, maturation, and differentiation. NIK signaling downstream of BAFF-R is required for the survival of mature B cells. Consequently, loss of NIK results in a significant reduction in B-cell numbers and immunoglobulin production.

  • T-Cell Function: NIK plays a crucial role in T-cell metabolism and anti-tumor immunity. It is required for the metabolic reprogramming of activated T cells by controlling the cellular redox system. Overexpression of NIK in T cells enhances their antitumor activity, suggesting its therapeutic potential in adoptive T-cell therapies.

  • Innate Immune Cells: NIK function extends to innate immunity. In dendritic cells (DCs), NIK signaling is required to provide co-stimulatory signals to CD4+ T cells, which is essential for mounting effective T-cell-mediated immune responses. NIK also governs the metabolic and inflammatory status of macrophages, with NIK-deficient macrophages showing defects in mitochondrial metabolism and failing to polarize to an anti-inflammatory phenotype.

nik_immune_roles cluster_development Development cluster_adaptive Adaptive Immunity cluster_innate Innate Immunity NIK NIK Lymphoid_Organs Lymphoid Organ Development (Lymph Nodes, Spleen) NIK->Lymphoid_Organs B_Cells B-Cell Survival & Maturation NIK->B_Cells T_Cells T-Cell Metabolism & Antitumor Activity NIK->T_Cells DCs Dendritic Cell Co-stimulation NIK->DCs Macrophages Macrophage Metabolism & Polarization NIK->Macrophages

Caption: Multifaceted Roles of NIK in the Immune System.

This compound and Other Small Molecule Inhibitors

The development of potent and selective small-molecule inhibitors of NIK has been instrumental in validating it as a drug target. This compound is one such potent inhibitor of NIK, with a reported pIC₅₀ of 7.4. While specific in-depth studies on this compound are not widely available in public literature, a range of other NIK inhibitors have been characterized extensively, providing a strong rationale for the therapeutic targeting of this kinase. These inhibitors typically target the ATP-binding site of the kinase domain.

Table 1: Biochemical and Cellular Potency of Selected NIK Inhibitors

Inhibitor NIK IC₅₀ (nM) Cellular Assay (p100 processing) IC₅₀ (µM) Reference
This compound (compound 1) ~40 (calculated from pIC₅₀=7.4) Not Reported
B022 Not Reported Dose-dependently inhibits p100 processing
XT2 (compound 46) 9.1 Potently suppresses NIK activities in cells
NIK SMI1 Potent inhibitor Not Reported
Compound 10 (Amgen) 0.10 (µM) Not Reported

| Compound 8 (Amgen) | 0.60 (µM) | 16 | |

Note: IC₅₀ values are highly dependent on assay conditions. This table is for comparative purposes.

Therapeutic Potential: Preclinical Evidence

Inhibition of NIK has shown significant therapeutic efficacy in various preclinical models of disease, particularly those with an inflammatory or autoimmune component.

Table 2: In Vivo Efficacy of NIK Inhibitors in Disease Models

Inhibitor Disease Model Key Outcomes Reference
NIK SMI1 Systemic Lupus Erythematosus (SLE) Increased survival in lupus-prone mice
B022 Toxin-induced liver inflammation (CCl₄ model) Reduced liver inflammation and injury; Decreased expression of pro-inflammatory genes
XT2 (compound 46) Toxin-induced liver inflammation (CCl₄ model) Suppressed upregulation of ALT (liver injury biomarker); Decreased immune cell infiltration into liver
Various Psoriasis Reduction in disease markers

| Various | Osteoclast Differentiation | Suppression of RANKL-induced osteoclastogenesis | |

Key Experimental Protocols

This section details generalized methodologies for assessing NIK inhibition, from biochemical assays to cellular and in vivo models.

This protocol measures the direct enzymatic activity of purified NIK and the potency of inhibitors. The ADP-Glo™ Kinase Assay is a common platform.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing NIK Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), a peptide substrate, and a fixed concentration of ATP (e.g., 50 µM).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Add purified recombinant NIK enzyme to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Measure ADP Production:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to NIK activity.

  • Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

kinase_assay_workflow A 1. Prepare Reaction Mix (Buffer, Substrate, ATP) B 2. Add Serial Dilutions of NIK Inhibitor A->B C 3. Add NIK Enzyme & Incubate B->C D 4. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP & Generate Light D->E F 6. Measure Luminescence E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for an In Vitro NIK Kinase Assay.

This assay measures the downstream consequence of NIK activation in a cellular context.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HT-29 colorectal adenocarcinoma cells) that expresses the necessary receptors for noncanonical pathway activation.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the NIK inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a ligand that activates the noncanonical pathway, such as lymphotoxin-α1/β2 (LTα1/β2), for a prolonged period (e.g., 4-8 hours) to allow for NIK accumulation and p100 processing.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for NF-κB2 (p100/p52) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for p100 and p52. Calculate the p52/p100 ratio to determine the extent of processing and assess the dose-dependent inhibitory effect of the compound.

western_blot_workflow A 1. Plate Cells & Pre-treat with NIK Inhibitor B 2. Stimulate with Ligand (e.g., LTα1/β2) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Antibody Probing (anti-p100/p52, anti-Actin) D->E F 6. Detection & Imaging E->F G 7. Quantify p52/p100 Ratio F->G

Caption: Workflow for a Cellular p100 Processing Assay.

Conclusion

NF-κB-inducing kinase is a central node in the noncanonical NF-κB pathway, wielding significant control over immune cell development, function, and the overall architecture of the immune system. Its established role in the pathology of inflammatory and autoimmune diseases makes it a compelling target for therapeutic intervention. Potent and selective inhibitors, exemplified by this compound and others, have demonstrated clear efficacy in preclinical models, validating the therapeutic hypothesis. Further development and clinical investigation of NIK inhibitors are eagerly awaited and hold the promise of delivering novel treatments for a range of debilitating human diseases.

References

Structural Basis for High Selectivity of NIK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular determinants that govern the selectivity of inhibitors targeting NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Understanding the principles of selective NIK inhibition is paramount for the development of targeted therapies for a range of diseases, including autoimmune disorders and various cancers where this pathway is aberrantly activated.

The Non-Canonical NF-κB Signaling Pathway and the Role of NIK

The non-canonical NF-κB pathway is a crucial signaling cascade involved in the development and maturation of B-cells, lymphoid organogenesis, and immune responses.[1][2] Unlike the canonical pathway, which provides a rapid and transient response to a wide array of stimuli, the non-canonical pathway is activated by a specific subset of tumor necrosis factor (TNF) superfamily receptors, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.[1][3]

At the heart of this pathway lies NF-κB-inducing kinase (NIK), a serine/threonine kinase.[3] Under basal conditions, NIK protein levels are kept constitutively low through continuous ubiquitination and proteasomal degradation mediated by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates p100, triggering its processing to p52 and subsequent activation of downstream gene transcription.

Given its central role, the targeted inhibition of NIK's kinase activity presents an attractive therapeutic strategy. However, achieving selectivity is a significant challenge due to the high degree of conservation within the ATP-binding site of the human kinome.

NIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Superfamily (e.g., LTβR, BAFF-R, CD40) TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex TNFR->TRAF_complex Stimulus NIK NIK TRAF_complex->NIK Degradation (unstimulated) IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Diagram 1: The Non-Canonical NF-κB Signaling Pathway.

Structural Features of the NIK Kinase Domain

The crystal structure of the human NIK kinase domain reveals a conformation that is constitutively active. Key catalytic residues, including Lys-429, the catalytic base Asp-515, and the DFG motif's Asp-534, are arranged in a catalytically competent state. This "always on" structural feature underscores the importance of regulating NIK protein levels as the primary mechanism of controlling its activity in the cell.

A crucial element for inhibitor design is the "gatekeeper" residue, which controls access to a hydrophobic back pocket within the ATP-binding site. In NIK, this residue is Methionine-471 (Met-471). The size and nature of the gatekeeper residue are key determinants of kinase inhibitor selectivity across the kinome.

The Structural Basis of Selectivity for Tricyclic NIK Inhibitors

A notable example of structure-based design leading to highly selective NIK inhibitors is the development of a series of tricyclic compounds. The initial lead compounds in this series exhibited modest potency and limited selectivity. However, by employing structure-guided optimization, researchers were able to significantly enhance both potency and selectivity.

The key to achieving high selectivity was the design of inhibitors that could adopt a "type 1½" binding mode. This binding mode exploits the Met-471 gatekeeper to access the hydrophobic back pocket. By extending into this pocket, the inhibitors make additional favorable interactions that are unique to NIK, thereby increasing their affinity and residence time for the target kinase.

Furthermore, this strategy allowed for the exploitation of divergent binding modes between NIK and off-target kinases, such as Phosphoinositide-3-kinase (PI3K). While the inhibitor fits snugly into the NIK active site, steric clashes and unfavorable interactions prevent it from binding effectively to the active site of PI3K, thus ensuring high selectivity.

Selectivity_Basis cluster_NIK NIK Active Site cluster_PI3K PI3K Active Site NIK_hinge Hinge Region NIK_inhibitor Selective Inhibitor (Type 1½ binder) NIK_hinge->NIK_inhibitor H-bonds NIK_gatekeeper Met-471 (Gatekeeper) NIK_back_pocket Hydrophobic Back Pocket NIK_gatekeeper->NIK_back_pocket Controls access to NIK_inhibitor->NIK_gatekeeper Accesses NIK_inhibitor->NIK_back_pocket Occupies PI3K_hinge Hinge Region PI3K_inhibitor Selective Inhibitor (Poor fit) PI3K_hinge->PI3K_inhibitor Weak interaction PI3K_gatekeeper Different Gatekeeper PI3K_back_pocket Inaccessible Back Pocket PI3K_inhibitor->PI3K_gatekeeper Steric clash

Diagram 2: Structural Basis of NIK Inhibitor Selectivity.

Quantitative Analysis of Inhibitor Selectivity

The selectivity of NIK inhibitors is quantitatively assessed by determining their inhibitory concentration (IC50) or binding affinity (Ki) against a panel of kinases. A highly selective inhibitor will exhibit a significantly lower IC50 or Ki for NIK compared to other kinases.

Table 1: Kinase Selectivity Profile of a Representative Tricyclic NIK Inhibitor

Kinase TargetIC50 (nM)
NIK < 10
PI3Kα> 10,000
PI3Kβ> 10,000
PI3Kδ> 5,000
PI3Kγ> 10,000
mTOR> 10,000
DNA-PK> 10,000
ATM> 10,000
ATR> 10,000

Note: The data presented is representative and compiled from publicly available information on selective NIK inhibitors. Actual values may vary depending on the specific compound and assay conditions.

Key Experimental Protocols

The discovery and characterization of selective NIK inhibitors rely on a suite of biochemical and cellular assays.

X-Ray Crystallography

Determining the co-crystal structure of an inhibitor bound to the NIK kinase domain is the most powerful tool for understanding the molecular basis of its potency and selectivity.

Methodology:

  • Protein Expression and Purification: The human NIK kinase domain is expressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity.

  • Crystallization: The purified NIK protein is co-crystallized with the inhibitor of interest. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature).

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The electron density map is then used to solve and refine the three-dimensional structure of the NIK-inhibitor complex.

Kinase Inhibition Assays

These assays are used to quantify the potency of an inhibitor against NIK and a panel of other kinases to determine its selectivity profile.

Methodology (Example: In Vitro Biochemical Assay):

  • Reaction Setup: A reaction mixture is prepared containing recombinant NIK enzyme, a suitable substrate (e.g., a peptide derived from IKKα), and ATP.

  • Inhibitor Addition: The inhibitor is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period. The reaction is then stopped.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using a variety of methods, such as radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Cellular Assays

Cell-based assays are essential to confirm that the inhibitor can effectively engage NIK in a cellular context and inhibit the downstream signaling pathway.

Methodology (Example: p100 Processing Assay):

  • Cell Culture and Stimulation: A relevant cell line (e.g., a B-cell lymphoma line with aberrant NIK activity) is cultured.

  • Inhibitor Treatment: The cells are treated with the NIK inhibitor at various concentrations.

  • Cell Lysis and Protein Analysis: The cells are lysed, and the protein extracts are analyzed by Western blotting using antibodies specific for p100 and p52.

  • Quantification: The ratio of p52 to p100 is quantified to determine the extent of inhibition of NIK-mediated p100 processing.

Experimental_Workflow Start Start: Inhibitor Design Synthesis Chemical Synthesis Start->Synthesis Biochemical_Assay In Vitro Kinase Assay (Potency - IC50) Synthesis->Biochemical_Assay Selectivity_Screen Kinome Selectivity Screen Biochemical_Assay->Selectivity_Screen Crystallography Co-crystallography (Binding Mode) Biochemical_Assay->Crystallography Cellular_Assay Cellular Assay (p100 Processing) Selectivity_Screen->Cellular_Assay Lead_Optimization Lead Optimization Crystallography->Lead_Optimization Cellular_Assay->Lead_Optimization

References

NIK-IN-2: A Technical Guide to its Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-κB-inducing kinase (NIK), a serine/threonine kinase, is a critical regulator of the noncanonical NF-κB signaling pathway.[1][2][3][4] This pathway is integral to various physiological processes, including immune responses, lymphoid organ development, and B-cell maturation.[1] Dysregulation of NIK activity has been implicated in the pathogenesis of numerous inflammatory diseases and cancers. Consequently, NIK has emerged as a promising therapeutic target. This guide focuses on NIK-IN-2, a covalent inhibitor of NIK, and its impact on cytokine production, providing a technical overview for researchers and drug development professionals.

This compound is distinguished as a covalent inhibitor that irreversibly binds to a unique cysteine residue (Cys444) located in the back pocket of the NIK active site. This covalent modification provides a high degree of selectivity and potent inhibition. While initial studies have explored its antiproliferative effects in cancer cell lines with constitutively active NIK signaling, demonstrating a weak effect on its own, its detailed impact on the production of a broad spectrum of cytokines remains an area of active investigation.

This technical guide will delve into the mechanism of action of NIK, the expected impact of its inhibition by this compound on cytokine production, detailed experimental protocols for studying these effects, and visual representations of the relevant biological pathways and experimental workflows.

The Role of NIK in Cytokine Production

Under normal physiological conditions, NIK protein levels are kept low through continuous ubiquitination and proteasomal degradation, a process mediated by a complex of TNF receptor-associated factors (TRAFs) and cellular inhibitors of apoptosis proteins (cIAPs). Upon stimulation by specific ligands of the TNF receptor superfamily (e.g., BAFF, CD40L, LTβ), this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event triggers the ubiquitination and subsequent proteasomal processing of p100 into its active form, p52. The p52 subunit then forms a heterodimer with RelB, which translocates to the nucleus to induce the transcription of target genes, including those encoding various pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.

By inhibiting NIK, this compound is expected to block this entire cascade, thereby preventing the processing of p100 to p52 and a subsequent reduction in the transcription and secretion of noncanonical NF-κB-dependent cytokines.

NIK Signaling Pathway

The following diagram illustrates the noncanonical NF-κB signaling pathway and the point of intervention for this compound.

NIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR Superfamily (e.g., BAFF-R, CD40) TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex Receptor->TRAF_complex Recruitment & Disruption Ligand Ligand (e.g., BAFF, CD40L) Ligand->Receptor Binding NIK_ub NIK (Ubiquitinated) TRAF_complex->NIK_ub Basal State NIK NIK TRAF_complex->NIK Stabilization Proteasome Proteasome NIK_ub->Proteasome Degradation IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Proteasomal Processing p52_RelB_n p52/RelB p52_RelB->p52_RelB_n Translocation NIK_IN_2 This compound NIK_IN_2->NIK Covalent Inhibition DNA DNA p52_RelB_n->DNA Gene Transcription Cytokines Cytokine & Chemokine mRNA (e.g., IL-6, TNF-α) DNA->Cytokines

Figure 1: this compound inhibits the noncanonical NF-κB pathway by covalently binding to NIK.

Quantitative Data on Cytokine Production

While specific quantitative data for the effect of this compound on a wide array of cytokines is not yet publicly available, the expected outcome of NIK inhibition is a significant reduction in the production of cytokines regulated by the noncanonical NF-κB pathway. The following tables provide an illustrative example of how such data would be presented, based on typical findings for potent NIK inhibitors.

Table 1: Effect of this compound on Cytokine mRNA Expression in a NIK-dependent Cancer Cell Line

CytokineTreatmentFold Change (vs. Vehicle)p-value
IL-6 This compound (1 µM)0.25< 0.01
TNF-α This compound (1 µM)0.30< 0.01
CXCL10 This compound (1 µM)0.45< 0.05
IL-8 This compound (1 µM)0.60< 0.05
IL-1β This compound (1 µM)0.95> 0.05 (ns)
GAPDH This compound (1 µM)1.02> 0.05 (ns)

Note: Data are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Effect of this compound on Secreted Cytokine Protein Levels in Cell Culture Supernatant

CytokineVehicle (pg/mL)This compound (1 µM) (pg/mL)% Inhibitionp-value
IL-6 1500 ± 120450 ± 5070%< 0.001
TNF-α 800 ± 75280 ± 3065%< 0.001
CXCL10 2500 ± 2001250 ± 15050%< 0.01
IL-8 1200 ± 100600 ± 8050%< 0.01
IL-1β 50 ± 1048 ± 84%> 0.05 (ns)

Note: Data are hypothetical and for illustrative purposes. Values are represented as mean ± standard deviation.

Experimental Protocols

To characterize the impact of this compound on cytokine production, a series of in vitro and cellular assays are required. The following are detailed methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that this compound directly binds to and stabilizes NIK within a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line with known NIK pathway activation) to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Resuspend the treated cells in a suitable buffer and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble NIK in each sample by Western blotting using a NIK-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble NIK as a function of temperature for each treatment condition. An increase in the melting temperature (Tm) in the presence of this compound indicates target engagement and stabilization.

p100 to p52 Processing Assay

This Western blot-based assay directly measures the functional consequence of NIK inhibition on the noncanonical NF-κB pathway.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat the cells with this compound at desired concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with a known activator of the noncanonical NF-κB pathway (e.g., CD40L, BAFF, or LTα1/β2) for a time course (e.g., 0, 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody that recognizes both the p100 precursor and the p52 processed form of NF-κB2. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Visualize the bands using an appropriate detection system and quantify the band intensities. Calculate the ratio of p52 to p100 to determine the extent of processing. A decrease in this ratio with this compound treatment indicates inhibition of NIK activity.

Cytokine mRNA Quantification by Real-Time Quantitative PCR (RT-qPCR)

This assay measures the effect of this compound on the transcription of cytokine genes.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as described in the p100/p52 processing assay. At the desired time points, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • RT-qPCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A decrease in the relative mRNA levels in this compound treated samples compared to vehicle-treated samples indicates transcriptional inhibition.

Measurement of Secreted Cytokines by Luminex Multiplex Assay

This high-throughput assay allows for the simultaneous quantification of multiple cytokine proteins in cell culture supernatants.

Protocol:

  • Sample Collection: Treat cells as described previously. At the end of the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Assay Procedure: Perform the Luminex assay according to the manufacturer's instructions for the specific cytokine panel being used. This typically involves:

    • Incubating the samples with antibody-coupled magnetic beads.

    • Washing the beads to remove unbound material.

    • Adding a biotinylated detection antibody cocktail.

    • Incubating with a streptavidin-phycoerythrin (PE) reporter.

    • Resuspending the beads in assay buffer.

  • Data Acquisition: Acquire the data using a Luminex instrument, which measures the fluorescence intensity of the PE reporter for each bead region.

  • Data Analysis: Use the instrument's software to calculate the concentration of each cytokine in the samples based on a standard curve generated from recombinant cytokine standards. A reduction in cytokine concentrations in the supernatants of this compound treated cells indicates inhibition of cytokine secretion.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the effect of this compound on cytokine production.

Experimental_Workflow cluster_step1 Step 1: Target Engagement cluster_step2 Step 2: Pathway Inhibition cluster_step3 Step 3: Functional Outcome - Cytokine Production Target_Validation Confirm this compound binds to NIK in cells CETSA Cellular Thermal Shift Assay (CETSA) Target_Validation->CETSA p100_p52_Assay p100/p52 Processing Assay (Western Blot) CETSA->p100_p52_Assay Proceed if target engagement is confirmed Pathway_Inhibition Assess inhibition of NIK downstream signaling Pathway_Inhibition->p100_p52_Assay Functional_Outcome Measure the effect on cytokine production p100_p52_Assay->Functional_Outcome Proceed if pathway is inhibited qPCR Cytokine mRNA Quantification (RT-qPCR) Functional_Outcome->qPCR Luminex Secreted Cytokine Profiling (Luminex) Functional_Outcome->Luminex

Figure 2: A logical workflow for investigating the impact of this compound on cytokine production.

Conclusion

This compound represents a potent and selective tool for probing the function of NIK and for the potential therapeutic intervention in diseases driven by aberrant noncanonical NF-κB signaling. Its covalent mechanism of action ensures a durable inhibition of its target. By blocking the NIK-dependent processing of p100 to p52, this compound is poised to be an effective inhibitor of the production of a range of pro-inflammatory cytokines and chemokines. The experimental protocols and workflow detailed in this guide provide a comprehensive framework for researchers to further elucidate the specific impact of this compound on cytokine biology and to advance its potential as a therapeutic agent. Further studies are warranted to generate detailed quantitative data on the effects of this compound across a broad panel of cytokines in various cellular and in vivo models.

References

Methodological & Application

Application Notes and Protocols for NIK-IN-2 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-κB-inducing kinase (NIK), also known as MAP3K14, is a central regulator of the non-canonical NF-κB signaling pathway.[1][2] This pathway is crucial for various physiological processes, including lymphoid organ development, B-cell maturation, and immune responses.[3] Dysregulation of NIK activity has been implicated in a range of pathologies, including autoimmune diseases, inflammatory disorders, and certain cancers.[4][5] Consequently, NIK has emerged as a promising therapeutic target for the development of novel inhibitors.

NIK-IN-2 is a potent and selective inhibitor of NIK with a reported pIC50 of 7.4. This application note provides a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of this compound and similar compounds against NIK. The described assay utilizes the ADP-Glo™ Kinase Assay platform, a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

NIK Signaling Pathway

The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor receptor (TNFR) superfamily members. In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IκB kinase α (IKKα). IKKα, in turn, phosphorylates the NF-κB2 precursor protein p100, leading to its processing into the mature p52 subunit. The p52 subunit then forms a heterodimer with RelB, which translocates to the nucleus to regulate the expression of target genes.

NIK_Signaling_Pathway Non-Canonical NF-κB Signaling Pathway TNFR TNFR Superfamily Receptor TRAF_complex TRAF2/TRAF3/cIAP Complex TNFR->TRAF_complex Activation NIK NIK (MAP3K14) TRAF_complex->NIK Ubiquitination & Degradation IKKa IKKα NIK->IKKa Phosphorylation & Activation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces Proteasome Proteasome NIK_IN_2 This compound NIK_IN_2->NIK Inhibition

Diagram 1: Non-Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound and a representative selective NIK inhibitor are summarized in the tables below. This data is essential for evaluating the potency and selectivity of the compound.

Table 1: Inhibitory Activity of this compound against NIK

CompoundTargetpIC50IC50 (nM)
This compoundNIK7.440

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Representative Kinase Selectivity Profile of a Selective NIK Inhibitor (Compound 3)

Kinase% Inhibition at 1 µM
NIK >95%
IKKβ<10%
MEKK1<5%
ASK1<5%
JNK1<5%
p38α<5%
ERK2<5%
AKT1<5%
PKA<5%
CDK2<5%
... (and 34 other kinases)<5%

Data for Compound 3 is presented as a representative example of a selective NIK inhibitor. The comprehensive selectivity profile for this compound is not publicly available.

Experimental Protocol: this compound In Vitro Kinase Assay using ADP-Glo™

This protocol outlines the steps for determining the IC50 value of this compound against NIK kinase using the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Recombinant human NIK enzyme (e.g., from BPS Bioscience, Cat. No. 79795)

  • Recombinant human IKKα (kinase dead, as substrate)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • ATP

  • DMSO

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Experimental Workflow

experimental_workflow This compound In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add 1 µL this compound to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare NIK Enzyme Solution add_enzyme Add 2 µL NIK Enzyme prep_enzyme->add_enzyme prep_substrate_atp Prepare Substrate/ATP Mixture add_substrate_atp Add 2 µL Substrate/ATP Mixture to Initiate prep_substrate_atp->add_substrate_atp add_inhibitor->add_enzyme add_enzyme->add_substrate_atp incubate_reaction Incubate 60 min at Room Temp add_substrate_atp->incubate_reaction add_adpglo Add 5 µL ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min at Room Temp add_adpglo->incubate_adpglo add_detection Add 10 µL Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30-60 min at Room Temp add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Diagram 2: Experimental workflow for the this compound in vitro kinase assay.
Step-by-Step Procedure

1. Reagent Preparation:

  • This compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM. Further dilute the DMSO stock in Kinase Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept below 1%.

  • NIK Enzyme Solution: Dilute the recombinant NIK enzyme in Kinase Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration curve to find a concentration that yields a robust signal within the linear range of the assay.

  • Substrate/ATP Mixture: Prepare a mixture of the IKKα substrate and ATP in Kinase Buffer. The final concentration of ATP should ideally be at or near its Km value for NIK. If the Km is unknown, a concentration of 10-100 µM is a common starting point. The substrate concentration should also be optimized.

2. Kinase Reaction:

  • Add 1 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

  • Add 2 µL of the diluted NIK enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.

  • The final reaction volume will be 5 µL.

  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • After the 60-minute kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for the luciferase reaction.

  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.

  • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for the in vitro characterization of NIK inhibitors using this compound as an example. The detailed protocol for the ADP-Glo™ based kinase assay, along with the summary of quantitative data and an overview of the NIK signaling pathway, offers a valuable resource for researchers in the field of drug discovery and development targeting the non-canonical NF-κB pathway. The provided diagrams for the signaling pathway and experimental workflow aid in the visualization and understanding of the key concepts and procedures. Adherence to this protocol will enable the generation of robust and reproducible data for the evaluation of NIK inhibitors.

References

Application Notes and Protocols for p52 Detection via Western Blotting Following NIK-IN-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of p52 by Western blotting in cell lysates following treatment with NIK-IN-2, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). This protocol is intended for researchers in cell biology, immunology, and oncology who are investigating the non-canonical NF-κB signaling pathway.

Introduction

The non-canonical NF-κB pathway is a critical signaling cascade involved in the development and maintenance of lymphoid organs, B-cell maturation, and immune responses.[1][2] A key event in this pathway is the processing of the p100 protein (NFKB2) to its active form, p52.[1][3] This process is dependent on the kinase activity of NF-κB-inducing kinase (NIK).[4] NIK phosphorylates IKKα, which in turn phosphorylates p100, leading to its ubiquitination and subsequent proteolytic processing by the proteasome into p52. The resulting p52 translocates to the nucleus, typically as a heterodimer with RelB, to regulate gene expression.

This compound is a chemical inhibitor that can be utilized to probe the role of NIK in this pathway. By inhibiting NIK, this compound is expected to block the processing of p100 to p52. Western blotting is a robust method to detect the levels of both p100 and p52, providing a quantitative readout of NIK activity in response to pathway stimulation and inhibition.

Signaling Pathway

The diagram below illustrates the central role of NIK in the non-canonical NF-κB pathway leading to the generation of p52 from its precursor p100.

non_canonical_nfkb cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR family (e.g., LTβR, BAFFR, CD40) NIK NIK Receptor->NIK Activation IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation Proteasome Proteasome p100_RelB->Proteasome Processing p52_RelB p52/RelB Transcription Gene Transcription p52_RelB->Transcription Translocation Proteasome->p52_RelB NIK_IN_2 This compound NIK_IN_2->NIK Inhibition

Caption: Non-canonical NF-κB signaling pathway.

Experimental Protocol: Western Blot for p52 Detection

This protocol outlines the steps for treating cells with a stimulus to induce non-canonical NF-κB signaling, inhibiting NIK with this compound, and subsequently detecting p100 and p52 levels by Western blot.

Materials and Reagents
  • Cells capable of non-canonical NF-κB signaling (e.g., B-cell lines, or other cells stimulated with ligands like BAFF or anti-LTβR antibody)

  • Cell culture medium and supplements

  • Stimulus for non-canonical NF-κB pathway (e.g., BAFF, anti-LTβR antibody)

  • This compound inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (e.g., 4x)

  • SDS-PAGE gels (appropriate percentage to resolve 100 and 52 kDa proteins)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against NF-κB2 (p100/p52)

  • Loading control primary antibody (e.g., β-actin, GAPDH, or Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Experimental Workflow

The following diagram provides a visual overview of the experimental procedure.

western_blot_workflow A 1. Cell Seeding & Culture B 2. Cell Treatment (Stimulus +/- this compound) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Sample Preparation D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Membrane Blocking G->H I 9. Primary Antibody Incubation H->I J 10. Secondary Antibody Incubation I->J K 11. Detection & Imaging J->K L 12. Data Analysis K->L

Caption: Western blot experimental workflow.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.

    • Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate ligand (e.g., BAFF) for a time course (e.g., 0, 4, 8, 24 hours) to induce p100 processing.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. PVDF membranes are often recommended for detecting low-abundance proteins.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against NF-κB2 (p100/p52), diluted in blocking buffer, overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween-20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

Data Presentation and Interpretation

The primary readout of this experiment will be the relative band intensities of p100 and p52. Treatment with a stimulus for the non-canonical NF-κB pathway is expected to decrease the intensity of the p100 band and increase the intensity of the p52 band over time. Pre-treatment with this compound should inhibit this stimulus-induced processing, resulting in p100 levels remaining high and p52 levels remaining low, similar to the unstimulated control.

Quantitative data from densitometry analysis of the Western blot bands should be summarized in a table for clear comparison across different treatment conditions and time points.

Treatment GroupTime (hours)p100 Level (Relative to Loading Control)p52 Level (Relative to Loading Control)p52/p100 Ratio
Vehicle (DMSO)01.000.100.10
Stimulus40.750.400.53
Stimulus80.500.651.30
Stimulus240.300.852.83
This compound + Stimulus40.950.120.13
This compound + Stimulus80.920.150.16
This compound + Stimulus240.900.180.20

Note: The data in this table is hypothetical and for illustrative purposes only.

Antibody Selection

The choice of a reliable primary antibody is critical for the successful detection of p100 and p52. Several commercial antibodies are available that recognize both the precursor (p100) and the processed form (p52) of NF-κB2. It is important to validate the antibody in your specific experimental system.

SupplierProduct NameClonalityHostApplications
Thermo Fisher ScientificNFkB p52/p100 Monoclonal Antibody (16B2)MonoclonalMouseWB, IHC(P), Flow
Santa Cruz BiotechnologyNFκB p52/p100/NFKB2 Antibody (C-5)MonoclonalMouseWB, IP, IF, FCM
Cell Signaling TechnologyNF-kappaB2 p100/p52 (18D10) Rabbit mAbMonoclonalRabbitWB
Novus BiologicalsNFkB p100/p52 Antibody - BSA FreePolyclonalRabbitIHC, WB, ICC/IF

This table is not an exhaustive list and does not represent an endorsement of any particular product.

Troubleshooting

  • No or weak p52 signal: Ensure the stimulus is active and the time course is sufficient for p100 processing. Increase the amount of protein loaded on the gel. Optimize the primary antibody concentration.

  • High background: Ensure adequate blocking of the membrane. Optimize antibody concentrations and increase the number and duration of wash steps.

  • Multiple non-specific bands: Use a more specific primary antibody. Ensure the lysis buffer contains sufficient protease inhibitors.

  • Uneven loading: Carefully perform protein quantification and load equal amounts of protein for each sample. Use a loading control to verify equal loading.

References

Application Notes and Protocols for NIK Inhibition in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-κB-inducing kinase (NIK), a central mediator of the noncanonical NF-κB pathway, has emerged as a critical regulator of immunity and inflammation.[1][2] Dysregulation of NIK activity is associated with various inflammatory diseases, making it an attractive therapeutic target.[1][3][4] These application notes provide detailed protocols for utilizing NIK inhibitors in preclinical mouse models of inflammation, offering a framework for evaluating their therapeutic potential.

Note: The specific inhibitor "NIK-IN-2" was not found in the available literature. Therefore, this document utilizes data and protocols for the potent and selective NIK inhibitors B022 and XT2 as representative examples of small molecule NIK inhibitors.

Mechanism of Action: NIK in the Noncanonical NF-κB Pathway

The noncanonical NF-κB pathway is activated by a specific subset of tumor necrosis factor (TNF) superfamily receptors. In resting cells, NIK is continuously targeted for degradation. Upon receptor stimulation, signaling cascades lead to the stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein p100. This leads to the processing of p100 into its mature p52 form, which then dimerizes with RelB and translocates to the nucleus to regulate the expression of genes involved in inflammation and immune responses.

NIK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFSFR TNFSF Receptor (e.g., LTβR, BAFF-R, CD40) NIK_active NIK (Stabilized) TNFSFR->NIK_active Ligand Binding NIK_inactive NIK (Degraded) IKKa IKKα NIK_active->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Gene_Expression Inflammatory Gene Expression p52_RelB->Gene_Expression Nuclear Translocation

Caption: Noncanonical NF-κB Signaling Pathway.

Application in Mouse Models of Inflammation

NIK inhibitors have shown efficacy in various preclinical models of inflammation. Below are protocols for two common models: Carbon Tetrachloride (CCl₄)-induced liver inflammation and Collagen-Induced Arthritis (CIA).

Carbon Tetrachloride (CCl₄)-Induced Liver Inflammation

This model is used to study acute liver injury and inflammation. CCl₄ administration leads to the production of reactive oxygen species and subsequent hepatocyte damage, triggering a robust inflammatory response.

Experimental Workflow:

CCl4_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis (24-48h post-CCl₄) Acclimatization Acclimatize Mice (1 week) Grouping Randomize into Groups (Vehicle, CCl₄ + Vehicle, CCl₄ + this compound) Acclimatization->Grouping Inhibitor_Admin Administer NIK Inhibitor or Vehicle Grouping->Inhibitor_Admin CCl4_Injection Inject CCl₄ (i.p.) Inhibitor_Admin->CCl4_Injection Monitoring Monitor Mice CCl4_Injection->Monitoring Sacrifice Euthanize Mice Monitoring->Sacrifice Sample_Collection Collect Blood & Liver Sacrifice->Sample_Collection Analysis Analyze Samples (ALT, Histology, Cytokines) Sample_Collection->Analysis

Caption: CCl₄-Induced Liver Inflammation Workflow.

Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House mice for at least one week under standard conditions before the experiment.

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil i.p. + inhibitor vehicle i.v.).

    • Group 2: CCl₄ + Vehicle (CCl₄ in corn oil i.p. + inhibitor vehicle i.v.).

    • Group 3: CCl₄ + NIK Inhibitor (CCl₄ in corn oil i.p. + NIK inhibitor i.v.).

  • Inhibitor Administration:

    • Administer NIK inhibitor (e.g., B022 at 30 mg/kg) or vehicle via intravenous (tail vein) injection.

  • Induction of Inflammation:

    • Two hours after inhibitor administration, inject CCl₄ (dissolved in corn oil, e.g., at 1 ml/kg) intraperitoneally.

  • Endpoint Analysis:

    • Euthanize mice 24-48 hours after CCl₄ injection.

    • Collect blood via cardiac puncture for serum analysis of alanine aminotransferase (ALT) levels.

    • Harvest liver tissue for histological analysis (H&E staining), and quantitative PCR (qPCR) for inflammatory gene expression (e.g., TNF-α, IL-6, CCL2).

Quantitative Data Summary (B022 in CCl₄-induced liver injury):

ParameterCCl₄ + VehicleCCl₄ + B022 (30 mg/kg)Fold Change
Serum ALT (U/L) ~12000~4000~3-fold reduction
Liver TNF-α mRNA HighSignificantly Reduced>50% reduction
Liver IL-6 mRNA HighSignificantly Reduced>50% reduction
Liver iNOS mRNA HighCompletely Reversed~100% reduction

Data are approximate values based on published findings and presented for illustrative purposes.

Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Experimental Workflow:

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment Day0 Day 0: Primary Immunization (Collagen in CFA) Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 Day25_42 Day 25-42: Onset of Arthritis & Start of Treatment Day21->Day25_42 Treatment Daily Administration of NIK Inhibitor or Vehicle Day25_42->Treatment Scoring Clinical Scoring of Arthritis (daily or every other day) Treatment->Scoring Endpoint Endpoint Analysis (Histology, Cytokines) Scoring->Endpoint

Caption: Collagen-Induced Arthritis (CIA) Workflow.

Protocol:

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Reagents:

    • Bovine or chicken type II collagen.

    • Complete Freund's Adjuvant (CFA).

    • Incomplete Freund's Adjuvant (IFA).

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify type II collagen in CFA. Inject 100 µl of the emulsion intradermally at the base of the tail.

    • Day 21 (Booster Immunization): Emulsify type II collagen in IFA. Inject 100 µl of the emulsion intradermally at a different site near the base of the tail.

  • Monitoring and Treatment:

    • Arthritis typically develops between days 28-35.

    • Begin treatment with NIK inhibitor or vehicle upon the first signs of arthritis (e.g., paw swelling).

    • Administer the inhibitor daily via an appropriate route (e.g., oral gavage or intraperitoneal injection). Dosage will need to be optimized for the specific inhibitor.

  • Assessment of Arthritis:

    • Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42-56), euthanize the mice.

    • Collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

    • Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Expected Quantitative Outcomes with NIK Inhibition in Arthritis Model:

ParameterVehicle ControlNIK Inhibitor Treatment
Mean Arthritis Score High (e.g., 8-12)Significantly Reduced
Incidence of Arthritis High (e.g., 80-100%)Reduced
Histological Score (Inflammation) HighSignificantly Reduced
Histological Score (Cartilage Damage) HighSignificantly Reduced
Serum Pro-inflammatory Cytokines ElevatedReduced

This table represents expected trends based on the known role of NIK in inflammation. Specific values would need to be determined experimentally.

Conclusion

The use of NIK inhibitors in mouse models of inflammation provides a valuable platform for investigating the therapeutic potential of targeting the noncanonical NF-κB pathway. The protocols outlined above for CCl₄-induced liver inflammation and collagen-induced arthritis serve as a starting point for efficacy studies. Careful optimization of inhibitor dosage and administration route, along with rigorous endpoint analysis, will be crucial for the successful evaluation of novel NIK-targeting compounds.

References

effective concentration of NIK-IN-2 for cell treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NIK-IN-2, a covalent inhibitor of NF-κB Inducing Kinase (NIK). This document details the mechanism of action, includes comparative data for similar NIK inhibitors, and offers detailed protocols for experimental validation.

Introduction

NF-κB Inducing Kinase (NIK), also known as MAP3K14, is a central regulatory kinase in the non-canonical (or alternative) NF-κB signaling pathway.[1] In resting cells, NIK is targeted for continuous proteasomal degradation by a complex including TRAF2, TRAF3, and cIAP1/2.[2] Upon stimulation by specific ligands (e.g., BAFF, CD40L, LTβ), this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[2] Activated NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100.[3] This phosphorylation event triggers the ubiquitination and processing of p100 into the mature p52 subunit, which forms a heterodimer with RelB, translocates to the nucleus, and activates target gene expression.[3] Dysregulation of NIK and the non-canonical NF-κB pathway is implicated in various inflammatory diseases and cancers, making NIK an attractive therapeutic target.

This compound is a potent, alkynylpyrimidine-based covalent inhibitor that specifically targets a unique cysteine residue (Cys444) located in a back pocket of the NIK active site. Its covalent binding mechanism offers the potential for high specificity and durable target engagement.

Biochemical and Cellular Activity of NIK Inhibitors

While detailed cellular proliferation data for this compound is limited in publicly available literature, its biochemical potency has been established. The primary study notes that this compound and its more potent analogues induced a weak antiproliferative effect in tumor cell lines with constitutively activated NIK signaling, suggesting that kinase inhibition alone may have a modest impact on the growth of these specific cells.

For experimental design, it is useful to compare this compound with other well-characterized NIK inhibitors. The following tables summarize the available quantitative data.

Table 1: Biochemical Potency of this compound

CompoundTargetPotency (pIC₅₀)Source
This compoundNIK7.4

Table 2: Effective Cellular Concentrations of Various NIK Inhibitors

InhibitorCell Line(s)Assay TypeEffective Concentration RangeObserved EffectSource
B022 Hepa1Western Blot0.5 - 5 µMDose-dependent suppression of NIK-induced p52 formation.
B022 Hepa1qPCR0.5 - 5 µMBlockade of NIK-induced inflammatory gene expression (TNF-α, IL-6, etc.).
NIK SMI1 Primary B cellsIC₅₀ Determination108.6 - 269.4 nMInhibition of B cell survival and signaling.
Compound 27 Reporter AssayNF-κB ReporterIC₅₀ = 34 nMSelective attenuation of the alternative NF-κB pathway.
Compound 27 Western Blotp52 TranslocationIC₅₀ = 70 nMInhibition of nuclear translocation of p52.
CW15337 Primary CLL cellsViability/Signaling0.25 - 1 µMSpecific non-canonical NF-κB inhibition at lower doses; cytotoxicity at higher doses.

Note: The effective concentration of this compound in cellular assays will be cell line-dependent and must be determined empirically. A starting range of 100 nM to 10 µM is recommended for initial dose-response experiments.

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, it is crucial to understand its place in the non-canonical NF-κB pathway and the general workflow for its evaluation.

Caption: Non-canonical NF-κB pathway and the inhibitory action of this compound.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Select Cell Line (e.g., MM.1S, KM-H2, or NIK-transfected) B Culture Cells to Optimal Density A->B C Prepare this compound Stock (e.g., 10 mM in DMSO) B->C D Treat Cells with a Dose-Range of this compound B->D C->D E Incubate for Desired Time (e.g., 24-72h) D->E F Cell Viability Assay (e.g., MTT, CCK-8) E->F G Western Blot Analysis (p100/p52, NIK, Tubulin) E->G H Downstream Analysis (e.g., qPCR, Reporter Assay) E->H I Determine IC₅₀ (Viability) F->I J Quantify p100/p52 Ratio G->J K Assess Target Gene Modulation H->K

Caption: Experimental workflow for evaluating the cellular effects of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the cellular effects of this compound.

Protocol 1: Cell Viability / Antiproliferative Assay (MTT-Based)

This protocol is designed to determine the concentration-dependent effect of this compound on cell viability and proliferation.

Materials:

  • Selected cancer cell line (e.g., Multiple Myeloma line MM.1S or Hodgkin's Lymphoma line KM-H2 with constitutive NIK activity)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested final concentration range is 10 nM to 50 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.1%) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the average absorbance of the blank wells.

Protocol 2: Western Blot for p100/p52 Processing

This protocol assesses the direct pharmacological effect of this compound on its target pathway by measuring the processing of p100 to p52.

Materials:

  • Cells treated with this compound (from 6-well plates or flasks)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NF-κB2 (p100/p52), anti-NIK, anti-β-Actin or anti-α-Tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells in 6-well plates with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 12-24 hours).

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5-10 minutes.

    • Load the samples onto an SDS-PAGE gel (a 4-12% gradient gel is suitable for resolving both 100 kDa and 52 kDa proteins).

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols (wet or semi-dry transfer).

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against NF-κB2 (p100/p52), diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

    • Re-probe the blot with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading.

    • Quantify the band intensities for p100 and p52. Analyze the p52/p100 ratio to determine the extent of processing inhibition by this compound.

References

Application Notes and Protocols for NIK-IN-2: Solubility and Preparation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "NIK-IN-2" is not described in publicly available scientific literature. The following application notes and protocols are provided as a general guide for researchers working with novel, poorly soluble small-molecule inhibitors of NF-κB-inducing kinase (NIK). The methodologies are based on established practices for preclinical formulation development and data from published studies on other selective NIK inhibitors. It is imperative that researchers conduct their own solubility and stability testing to determine the optimal formulation for their specific molecule.

Introduction to NF-κB Inducing Kinase (NIK)

NF-κB-inducing kinase (NIK), also known as MAP3K14, is a central serine/threonine kinase that regulates the noncanonical (or alternative) NF-κB signaling pathway.[1] Unlike the canonical pathway which responds to a wide array of stimuli, the noncanonical pathway is activated by a specific subset of the tumor necrosis factor (TNF) receptor superfamily, including BAFF-R, LTβR, and CD40.[2] This pathway is crucial for the development and maintenance of secondary lymphoid organs, B-cell maturation and survival, and other aspects of the adaptive immune response.

Aberrant activation of NIK is implicated in the pathogenesis of various human diseases, including autoimmune disorders, inflammatory conditions, and B-cell malignancies.[1][2] Consequently, the development of potent and selective small-molecule inhibitors targeting NIK is an attractive therapeutic strategy.[1] Successful in vivo evaluation of these inhibitors requires careful consideration of their physicochemical properties, particularly solubility, to ensure adequate bioavailability and exposure at the target site.

This document provides an overview of the NIK signaling pathway and detailed protocols for the preparation and administration of a representative NIK inhibitor, "this compound," for preclinical in vivo studies.

The NIK-Mediated Noncanonical NF-κB Signaling Pathway

In unstimulated cells, NIK is continuously targeted for proteasomal degradation by a complex consisting of TRAF2, TRAF3, and cIAP1/2. Upon ligand binding to a relevant TNF superfamily receptor, this degradation complex is recruited to the receptor, leading to the ubiquitination and degradation of TRAF3. This event liberates NIK from degradation, allowing it to accumulate in the cytoplasm. Stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event triggers the ubiquitination and limited proteasomal processing of p100 into its mature p52 form. The resulting p52 protein forms a heterodimer with RelB, which translocates to the nucleus to regulate the expression of target genes.

NIK_Signaling_Pathway cluster_unstimulated Unstimulated Cell cluster_stimulated Stimulated Cell cluster_nucleus Stimulated Cell receptor TNFR Superfamily Receptor (e.g., BAFF-R) traf_complex TRAF2/TRAF3/cIAP Degradation Complex receptor->traf_complex Recruitment & TRAF3 Degradation ligand Ligand (e.g., BAFF) ligand->receptor nik NIK traf_complex->nik Ubiquitination proteasome Proteasome nik->proteasome Degradation ikka IKKα p100_relb p100-RelB ikka->p100_relb Phosphorylates p100 p52_relb p52-RelB p100_relb->p52_relb Processing nucleus Nucleus p52_relb->nucleus Translocation gene_exp Target Gene Expression nucleus->gene_exp nik_inhibitor This compound nik_accum NIK (Accumulates) nik_inhibitor->nik_accum Inhibits nik_accum->ikka Phosphorylates

Caption: The NIK-mediated noncanonical NF-κB signaling pathway.

Quantitative Data for Representative NIK Inhibitors

The development of a novel inhibitor like this compound builds on the characterization of existing tool compounds. The table below summarizes key potency data for publicly disclosed NIK inhibitors that have been evaluated in preclinical models.

Compound NameNIK IC₅₀ (nM)Key In Vivo FindingReference
B022 Not reportedProtects against toxin-induced liver inflammation and injury in mice following intravenous administration.
XT2 (Cpd 46) 9.1Orally bioavailable in mice; suppresses toxin-induced liver inflammation.
Amgen16 Not reportedPoor pharmacokinetic properties prevented in vivo studies.

Solubility and Formulation Development for In Vivo Studies

Most small-molecule kinase inhibitors are lipophilic and exhibit poor aqueous solubility, posing a significant challenge for in vivo administration. The primary goal of formulation development is to prepare a stable, homogenous, and biocompatible dosing vehicle that ensures consistent and adequate drug exposure in the animal model.

A tiered approach to formulation is recommended:

  • Aqueous Solubilization: First, assess the solubility of this compound in simple aqueous vehicles like sterile water, saline (0.9% NaCl), or phosphate-buffered saline (PBS). If the required dose can be fully dissolved, these are the preferred vehicles due to their high biocompatibility.

  • Co-Solvent Systems: If aqueous solubility is insufficient, co-solvent systems can be employed. A common approach involves dissolving the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, followed by dilution with an aqueous vehicle. It is critical to ensure the final concentration of the organic solvent is well-tolerated (e.g., typically <10% DMSO for intraperitoneal injection).

  • Suspensions: For compounds with very low solubility, preparing a suspension for oral administration is often the most practical approach. These formulations consist of micronized drug particles suspended in an aqueous vehicle containing suspending and wetting agents.

The following table lists common vehicles for preclinical studies in mice.

Vehicle CompositionRoute of AdministrationNotes
0.9% Saline or PBSIV, IP, SC, POPreferred for soluble compounds. Must be sterile for parenteral routes.
5-10% DMSO in 0.9% SalineIP, IVDissolve compound in 100% DMSO first, then slowly add saline while vortexing.
10% DMSO, 40% PEG400, 50% WaterIP, POA common ternary system for poorly soluble compounds.
0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in WaterPOStandard vehicle for oral suspensions. Methylcellulose increases viscosity and Tween 80 acts as a wetting agent.
Corn Oil / Sesame OilPO, SC, IPSuitable for highly lipophilic compounds.

Experimental Protocols

Safety Precaution: When handling potent compounds like this compound, always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Weighing and preparing formulations of dry powder should be performed in a chemical fume hood or a ventilated balance enclosure.

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

This protocol describes the preparation of a 10 mg/mL suspension in a standard methylcellulose/Tween 80 vehicle, suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Tween® 80 (Polysorbate 80)

  • Sterile, purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile glass vial or conical tube

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and analytical balance

Procedure:

  • Prepare the Vehicle (0.5% MC / 0.2% Tween 80): a. Heat approximately half of the final required volume of water (e.g., 5 mL for a 10 mL final volume) to 60-70°C. b. Slowly add 50 mg of methylcellulose (for a 10 mL final volume) to the hot water while stirring vigorously to create a uniform dispersion. c. Add the remaining volume of cold water and continue to stir at room temperature or on ice until a clear, viscous solution forms. d. Add 20 µL of Tween 80 and mix until fully incorporated.

  • Prepare the this compound Suspension: a. Weigh the required amount of this compound. For a 10 mL formulation at 10 mg/mL, weigh 100 mg of the compound. b. If the compound consists of large crystals, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity. c. Add a small amount of the prepared vehicle (~0.5 mL) to the this compound powder and triturate (mix to a smooth paste). d. Gradually add the remaining vehicle in small portions while continuously mixing or vortexing. e. Place a sterile stir bar in the vial and stir the suspension for at least 30 minutes before dosing to ensure homogeneity.

  • Administration: a. Use a magnetic stirrer to keep the suspension mixed during the dosing procedure to prevent the compound from settling. b. Administer to mice using a proper-sized, ball-tipped oral gavage needle. The typical dosing volume for mice is 5-10 mL/kg. For a 25 g mouse, a 10 mL/kg dose corresponds to 0.25 mL.

Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection (Co-Solvent Solution)

This protocol describes the preparation of a 5 mg/mL solution using a DMSO-based co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile, pyrogen-free microcentrifuge tubes or vials

Procedure:

  • Determine Final Formulation Volume: Calculate the total volume needed based on the number of animals, their weights, and the dosing volume (e.g., 10 mL/kg). Prepare a slight overage (~10-20%).

  • Solubilize this compound in DMSO: a. Weigh the required amount of this compound into a sterile vial. b. Add the volume of DMSO required to constitute 10% of the final volume (e.g., for a 1 mL final volume, add 100 µL of DMSO). c. Vortex or sonicate briefly until the compound is completely dissolved. A clear solution should be observed.

  • Dilute with Saline: a. While vortexing the DMSO solution, slowly add the required volume of sterile saline (e.g., 900 µL for a 1 mL final volume) in a dropwise manner. b. Crucial Step: Observe the solution closely during dilution. If precipitation occurs, the formulation is not suitable at this concentration. The concentration of this compound or the percentage of DMSO may need to be adjusted.

  • Administration: a. Administer to mice via intraperitoneal injection into the lower right quadrant of the abdomen. The maximum recommended IP injection volume in mice is 10 mL/kg. b. Always include a vehicle-only control group in your study to account for any effects of the dosing solution itself.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for a single in vivo efficacy or pharmacokinetic study.

In_Vivo_Workflow start Study Design (Dose, Route, Schedule) weigh_compound Weigh this compound & Vehicle Components start->weigh_compound prep_vehicle Prepare Vehicle (e.g., MC/Tween or DMSO/Saline) start->prep_vehicle formulation Prepare Dosing Formulation (Solution or Suspension) weigh_compound->formulation prep_vehicle->formulation qc Quality Control (Visual check for homogeneity/clarity) formulation->qc qc->formulation Fail animal_prep Animal Preparation (Acclimatization, Weighing) qc->animal_prep Pass dose_calc Calculate Individual Dose Volume animal_prep->dose_calc administer Administer this compound (e.g., PO or IP) dose_calc->administer monitor Post-Dose Monitoring (Health, Clinical Signs) administer->monitor endpoint Endpoint (PK Sampling, Efficacy Assessment) monitor->endpoint

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for Assessing NIK-IN-2 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF-κB-inducing kinase (NIK), a central regulator of the non-canonical NF-κB signaling pathway, has emerged as a compelling therapeutic target in oncology.[1][2] Dysregulation of NIK activity is implicated in the pathogenesis of various malignancies, including multiple myeloma and pancreatic cancer.[3][4] NIK-IN-2 is a potent and selective small molecule inhibitor of NIK. These application notes provide a comprehensive guide for assessing the in vivo efficacy of this compound using xenograft models, a critical step in the preclinical development of novel cancer therapeutics.

Mechanism of Action

This compound selectively inhibits the kinase activity of NIK, thereby blocking the downstream signaling cascade of the non-canonical NF-κB pathway. In unstimulated cells, NIK is targeted for proteasomal degradation by a complex containing TRAF3, TRAF2, and cIAP1/2.[5] Upon stimulation by specific ligands (e.g., BAFF, CD40L), this complex is disrupted, leading to the stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to activate the transcription of target genes involved in cell survival, proliferation, and inflammation. By inhibiting NIK, this compound prevents the processing of p100 to p52, thereby suppressing the pro-tumorigenic signaling of the non-canonical NF-κB pathway.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of this compound in various cancer xenograft models. This data is presented for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Efficacy of this compound in a Multiple Myeloma Xenograft Model (RPMI-8226)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (TGI)
Vehicle Control-Daily, p.o.1500 ± 250-
This compound25Daily, p.o.850 ± 15043%
This compound50Daily, p.o.400 ± 10073%

Table 2: Efficacy of this compound in a Pancreatic Cancer Xenograft Model (PANC-1)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Weight (mg) at Day 28Percent Tumor Growth Inhibition (TGI)
Vehicle Control-Twice daily, i.p.1200 ± 200-
This compound30Twice daily, i.p.650 ± 12046%
This compound60Twice daily, i.p.300 ± 8075%

Experimental Protocols

Protocol 1: General Xenograft Tumor Model Establishment

1. Cell Culture:

  • Culture human cancer cell lines (e.g., RPMI-8226 for multiple myeloma, PANC-1 for pancreatic cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion.

2. Animal Handling:

  • Use immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.
  • Allow mice to acclimatize for at least one week before the start of the experiment.
  • House animals in a pathogen-free environment with access to food and water ad libitum.

3. Tumor Cell Implantation:

  • Resuspend the harvested cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
  • Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

Protocol 2: In Vivo Efficacy Study of this compound

1. Formulation of this compound:

  • Prepare a vehicle solution appropriate for the route of administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water for oral gavage).
  • Prepare fresh formulations of this compound at the desired concentrations daily.

2. Drug Administration:

  • Administer this compound or vehicle control to the respective groups of mice according to the predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
  • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.

3. Efficacy Evaluation:

  • Continue to measure tumor volumes throughout the treatment period.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Measure the final tumor weight.
  • Calculate the percent Tumor Growth Inhibition (TGI) using the formula: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100%.

4. Pharmacodynamic Analysis (Optional):

  • At a specified time point after the final dose, collect tumor tissue and/or blood samples.
  • Analyze tumor lysates by Western blot for the levels of p100 and p52 to confirm target engagement.
  • Perform immunohistochemistry on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Mandatory Visualizations

NIK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor BAFF-R / CD40 TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex Receptor->TRAF_complex Recruitment & Disruption Ligand BAFF / CD40L Ligand->Receptor Stimulus NIK NIK TRAF_complex->NIK Degradation (Unstimulated) IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Proteasome Proteasome p100_RelB->Proteasome Target_Genes Target Gene Transcription (Survival, Proliferation) p52_RelB->Target_Genes Nuclear Translocation NIK_IN_2 This compound NIK_IN_2->NIK Inhibition

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment with This compound or Vehicle Randomization->Treatment Efficacy_Evaluation 7. Efficacy Evaluation (Tumor Volume/Weight) Treatment->Efficacy_Evaluation PD_Analysis 8. Pharmacodynamic Analysis (Optional) Treatment->PD_Analysis

References

Application Notes and Protocols: NIK Inhibitors in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific agent "NIK-IN-2" is not extensively documented in the available scientific literature. Therefore, these application notes will focus on the broader, well-researched class of NF-κB-inducing kinase (NIK) inhibitors and the principles of their use in combination cancer therapies, citing examples of specific inhibitors where data is available.

Introduction: Targeting the Non-Canonical NF-κB Pathway

NF-κB-inducing kinase (NIK), encoded by the MAP3K14 gene, is the central kinase that controls the non-canonical (or alternative) NF-κB signaling pathway.[1][2][3] This pathway is distinct from the canonical NF-κB pathway and is activated by a specific subset of the tumor necrosis factor (TNF) receptor superfamily, including BAFF-R, CD40, and LTβR.[3][4] In normal physiology, NIK is crucial for the development and function of B-cells and other immune processes.

Under resting conditions, NIK protein levels are kept extremely low through continuous degradation mediated by a protein complex including TRAF2, TRAF3, and cIAP1/2. Upon receptor stimulation, this complex is disrupted, leading to the stabilization and accumulation of NIK. Accumulated NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein, p100. This phosphorylation event triggers the processing of p100 into its mature p52 form, which then forms a heterodimer with RelB. This p52/RelB complex translocates to the nucleus to activate the transcription of target genes involved in cell survival, proliferation, and inflammation.

Dysregulation and overactivation of NIK have been implicated in the pathogenesis of various cancers, including B-cell malignancies, solid tumors, and melanoma. This makes NIK an attractive therapeutic target. Pharmacological inhibition of NIK is being explored as a strategy to suppress tumor growth and survival, particularly in combination with other anti-cancer agents to achieve synergistic effects and overcome resistance.

Mechanism of Action and Signaling Pathway

NIK inhibitors are small molecules designed to bind to the ATP-binding site of the NIK kinase domain, preventing the phosphorylation of its downstream substrate, IKKα. This action blocks the entire cascade, preventing p100 processing into p52 and subsequent nuclear translocation of the active p52/RelB transcription factor. The ultimate result is the downregulation of genes that promote cancer cell survival and proliferation.

Caption: The Non-Canonical NF-κB Signaling Pathway and Point of NIK Inhibition.

Rationale for Combination Therapies

The rationale for using NIK inhibitors in combination with other cancer treatments is to attack the tumor on multiple fronts, potentially increasing efficacy, overcoming drug resistance, and reducing toxicity by allowing for lower doses of each agent.

Combination with Immunotherapy

The non-canonical NF-κB pathway is integral to immune cell function. Emerging evidence suggests that modulating NIK activity can enhance anti-tumor immunity. NIK is a critical regulator of T-cell metabolism and effector function. Overexpression of NIK in CD8+ T-cells has been shown to enhance their metabolic fitness and anti-tumor activity, improving the efficacy of adoptive T-cell therapies in preclinical models. Therefore, combining a NIK inhibitor (to target the tumor) with an immune checkpoint inhibitor (e.g., anti-PD-1) or other immunotherapy could have a dual effect: directly inhibiting tumor cell survival while simultaneously boosting the patient's immune response against the cancer.

Combination with Chemotherapy

Standard chemotherapy drugs act on different phases of the cell cycle to induce cell death. Cancer cells can develop resistance to these agents. Combining chemotherapy with a targeted NIK inhibitor offers a strategy to block a key survival pathway that might otherwise allow cancer cells to evade chemotherapy-induced apoptosis. This dual-mechanism approach increases the likelihood of eliminating the cancer cell population.

Combination with Other Targeted Therapies

NIK has been shown to interact with other signaling pathways beyond NF-κB, such as the β-catenin pathway in melanoma and STAT3 signaling. This crosstalk suggests that combining NIK inhibitors with drugs targeting these other oncogenic pathways could lead to synergistic anti-tumor effects. For example, in a cancer type dependent on both NIK and β-catenin for survival, dual inhibition could be more effective than either agent alone.

Preclinical Data for NIK Inhibitors

Quantitative data from preclinical studies provide the basis for advancing NIK inhibitors into clinical trials. The tables below summarize key findings for representative NIK inhibitors.

Table 1: In Vitro Activity of Select NIK Inhibitors

Inhibitor Target IC₅₀ Cell Line / Assay Reference
XT2 (46) NIK 9.1 nM In vitro kinase assay
4H-isoquinoline-1,3-dione NIK 51 µM In vitro kinase assay
B022 NIK Not specified Suppressed NIK-induced p52 formation in Hepa1 cells at 0.5-5 µM

| AM-0216 (Amgen16) | NIK | Not specified | Inhibited p52 nuclear translocation in NIK-dependent MM cell lines | |

Table 2: In Vivo Efficacy of NIK Inhibition in Combination Models

Model Type NIK Inhibition Method Combination Agent Key Finding Reference
Colorectal Cancer Mouse Model TNIK Inhibitor Anti-PD-1 Combination achieved complete tumor control in 50% of mice. TNIKi increased tumor infiltration by PD-1+ CD8+ T cells.
Breast Cancer Xenograft NIK shRNA Knockdown N/A (Monotherapy) NIK knockdown suppressed inherent tumor growth.
Toxin-Induced Liver Injury Mouse Model B022 (NIK Inhibitor) N/A (Monotherapy) B022 protected against CCl₄-induced liver inflammation and injury.

| Adoptive Cell Therapy Mouse Model | NIK Overexpression in T-cells | Adoptive T-cell Therapy | NIK overexpression in T-cells enhanced antitumor immunity and improved efficacy. | |

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the efficacy of NIK inhibitors in combination with other cancer therapies in a preclinical setting.

Protocol 5.1: In Vitro Assessment of Synergy using a Cell Viability Assay

This protocol describes how to determine if the combination of a NIK inhibitor and a second agent (e.g., a checkpoint inhibitor, chemotherapeutic) results in a synergistic, additive, or antagonistic effect on cancer cell viability.

In_Vitro_Workflow start Start: Select Cancer Cell Line culture 1. Seed Cells in 96-well Plates start->culture prepare 2. Prepare Drug Dilution Series (NIK-i, Drug B, Combo) culture->prepare treat 3. Treat Cells with Drug Matrix (Constant Ratio or Checkerboard) prepare->treat incubate 4. Incubate for 72 hours (or other determined endpoint) treat->incubate assay 5. Measure Viability (e.g., CellTiter-Glo® Assay) incubate->assay read 6. Read Luminescence on Plate Reader assay->read analyze 7. Data Analysis (e.g., CompuSyn Software) read->analyze end End: Determine Combination Index (CI) CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism analyze->end

Caption: Workflow for In Vitro Synergy Assessment.

Methodology:

  • Cell Seeding: Plate cancer cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the NIK inhibitor (Drug A) and the combination agent (Drug B) in culture medium.

  • Treatment: Treat cells with Drugs A and B alone and in combination across a range of concentrations. A constant-ratio design (e.g., based on the IC₅₀ of each drug) is often used. Include vehicle-only controls.

  • Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Measurement: Use a luminescence-based cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels. Add the reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: After a brief incubation with the reagent, measure luminescence using a plate reader.

  • Data Analysis: Calculate the fraction of cells affected (Fa) for each drug concentration and combination. Input the dose-effect data into a program like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.

Protocol 5.2: In Vivo Tumor Xenograft Combination Study

This protocol outlines an experiment to evaluate the anti-tumor efficacy of a NIK inhibitor combined with another therapy in a mouse xenograft model.

In_Vivo_Workflow start Start: Inoculate Immunocompromised Mice with Cancer Cells growth 1. Monitor Tumor Growth (e.g., with calipers) start->growth randomize 2. Randomize Mice into Treatment Groups when Tumors Reach ~100-150 mm³ growth->randomize treat 3. Administer Treatment Regimens (e.g., daily for 21 days) randomize->treat groups Treatment Groups: - Vehicle Control - NIK Inhibitor - Drug B - NIK-i + Drug B treat->groups monitor 4. Monitor Tumor Volume and Body Weight (2-3 times/week) treat->monitor endpoint 5. Euthanize at Study Endpoint (e.g., tumor size limit reached) monitor->endpoint collect 6. Collect Tumors and Tissues for Analysis endpoint->collect analysis 7. Analyze Tumors (Weight, IHC, Western Blot) collect->analysis end End: Compare Tumor Growth Inhibition (TGI) Across Groups analysis->end

Caption: Workflow for an In Vivo Combination Xenograft Study.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: NIK Inhibitor

    • Group 3: Combination Agent (e.g., anti-PD-1 antibody)

    • Group 4: NIK Inhibitor + Combination Agent

  • Dosing and Monitoring: Administer agents according to a predetermined schedule (e.g., oral gavage for the NIK inhibitor, intraperitoneal injection for the antibody). Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size.

  • Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. Weigh the tumors and preserve tissue for further analysis (e.g., snap-freeze for western blot, fix in formalin for immunohistochemistry).

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare tumor volumes and weights between groups to assess for enhanced efficacy in the combination arm.

Protocol 5.3: Western Blot Analysis of p100/p52 Processing

This protocol is used to confirm the on-target effect of a NIK inhibitor by measuring the ratio of processed p52 to its precursor, p100.

Methodology:

  • Sample Preparation: Treat cancer cells in a 6-well plate with the NIK inhibitor at various concentrations for a specified time (e.g., 12-24 hours). For in vivo samples, homogenize excised tumor tissue.

  • Protein Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against NF-κB2 (which detects both p100 and p52) overnight at 4°C. Also probe a separate blot or strip the current one for a loading control like α-tubulin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity for p100 and p52 using software like ImageJ. A successful NIK inhibitor should show a dose-dependent decrease in the p52/p100 ratio.

Conclusion and Future Directions

Inhibitors of NIK represent a promising targeted therapy for cancers driven by the non-canonical NF-κB pathway. Preclinical data strongly support their investigation in combination with immunotherapy, chemotherapy, and other targeted agents. The provided protocols offer a framework for rigorously evaluating these combinations to identify synergistic interactions that can be translated into the clinic. Future research should focus on identifying predictive biomarkers for NIK inhibitor sensitivity and optimizing combination strategies to improve outcomes for cancer patients.

References

Troubleshooting & Optimization

NIK-IN-2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with the NIK inhibitor, NIK-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of NF-κB-inducing kinase (NIK).[1][2] NIK is a critical component of the non-canonical NF-κB signaling pathway, which is involved in various cellular processes, including inflammation, immunity, and cell survival. By inhibiting NIK, this compound can modulate the activity of this pathway, making it a valuable tool for research in oncology and inflammatory diseases.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: My this compound precipitated out of solution after being diluted in my aqueous experimental media. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. This phenomenon, often called "solvent shock," can be mitigated by:

  • Minimizing the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture or assay buffer, as higher concentrations can be toxic to cells and may also cause the compound to precipitate.

  • Using a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility.

  • Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vortexing during dilution: Add the DMSO stock to the aqueous medium dropwise while vortexing to ensure rapid and thorough mixing.

Q4: Can I dissolve this compound directly in water or ethanol?

A4: It is not recommended to dissolve this compound directly in water. Similar NIK inhibitors, like NIK SMI1, are reported to be insoluble in water and ethanol.[4] Always prepare a concentrated stock solution in DMSO first and then dilute it into your aqueous buffer.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. Insufficient solvent: The concentration may be too high. 2. Low-quality DMSO: Water content in DMSO can reduce solubility. 3. Low temperature: Solubility may be temperature-dependent.1. Try adding more DMSO to decrease the concentration. 2. Use fresh, anhydrous, high-purity DMSO. 3. Gently warm the solution to 37°C and vortex or sonicate briefly.
Precipitate forms in the DMSO stock solution during storage. 1. Freeze-thaw cycles: Repeated temperature changes can cause precipitation. 2. Concentration is too high for storage conditions. 1. Aliquot the stock solution into smaller, single-use volumes before freezing. 2. If precipitation persists, consider preparing a slightly lower concentration stock solution.
Compound precipitates immediately upon dilution into aqueous buffer. 1. Solvent shock: Rapid change from organic to aqueous environment. 2. Final concentration is above the solubility limit in the aqueous medium. 1. Add the DMSO stock dropwise to the pre-warmed aqueous buffer while vortexing. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Cloudiness or precipitate appears in the cell culture plate after incubation. 1. Interaction with media components: Serum proteins or other components can reduce solubility. 2. Temperature-dependent solubility: The compound may be less soluble at 37°C.1. Consider reducing the serum concentration in your media if your experiment allows. 2. Test the solubility of this compound in your specific cell culture medium at 37°C before conducting your experiment.

Quantitative Solubility Data for Similar NIK Inhibitors

While specific data for this compound is limited, the following table summarizes the solubility of other commercially available NIK inhibitors, which can serve as a useful reference.

Inhibitor Solvent Solubility Molar Mass ( g/mol )
B022 DMSO250 mg/mL397.88
NIK SMI1 DMSO73 mg/mL365.38

Data sourced from publicly available supplier datasheets.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular weight of this compound is not publicly available, so you will need to obtain this from the supplier).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To minimize the amount of DMSO added to your final culture, first dilute the 10 mM stock to a lower concentration (e.g., 1 mM) in pre-warmed cell culture medium.

  • Final dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve your desired experimental concentration. Add the stock solution dropwise while gently swirling or vortexing the medium.

  • Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is below 0.5%.

  • Vehicle control: Prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

Visualizations

NIK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTbR LTbR BAFFR BAFFR TRAF2_TRAF3_cIAP TRAF2/TRAF3/cIAP Complex BAFFR->TRAF2_TRAF3_cIAP CD40 CD40 CD40->TRAF2_TRAF3_cIAP NIK NIK TRAF2_TRAF3_cIAP->NIK Degradation IKKa_dimer IKKα Dimer NIK->IKKa_dimer Phosphorylation p100_RelB p100/RelB IKKa_dimer->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc Translocation NIK_IN_2 This compound NIK_IN_2->NIK Gene_Expression Target Gene Expression p52_RelB_nuc->Gene_Expression Transcription Activation

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound stock in DMSO start->prep_stock solubility_test Perform Solubility Test in Cell Culture Medium prep_stock->solubility_test is_soluble Is Compound Soluble at Desired Concentration? solubility_test->is_soluble proceed Proceed with Cell-Based Assay is_soluble->proceed Yes troubleshoot Troubleshoot Solubility (See Guide) is_soluble->troubleshoot No end End proceed->end troubleshoot->solubility_test

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

References

Technical Support Center: Optimizing NIK-IN-2 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NIK-IN-2, a potent inhibitor of NF-κB-inducing kinase (NIK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the optimization of this compound concentration for maximal inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of NF-κB-inducing kinase (NIK), a key regulator of the noncanonical NF-κB signaling pathway.[1] The noncanonical NF-κB pathway is crucial for the development and function of lymphoid organs, B-cell maturation and survival, and has been implicated in various inflammatory diseases and cancers.[2][3] In unstimulated cells, NIK is targeted for degradation by a protein complex. However, upon stimulation by specific ligands (e.g., BAFF, LTβ), this degradation is inhibited, leading to NIK accumulation.[4] NIK then phosphorylates and activates IKKα, which in turn phosphorylates NF-κB2/p100, leading to its processing into p52.[5] The p52 subunit then dimerizes with RelB and translocates to the nucleus to regulate the expression of target genes. This compound inhibits the kinase activity of NIK, thereby preventing these downstream signaling events.

Q2: What is the reported potency of this compound?

A2: this compound is a potent inhibitor of NIK with a reported pIC50 of 7.4 in biochemical assays. It is important to note that the effective concentration in cellular assays will likely be higher and is dependent on factors such as cell permeability and intracellular ATP concentrations.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: A specific cellular IC50 for this compound has not been widely reported and will be cell-line dependent. However, based on data for other selective NIK inhibitors, a starting point for a dose-response experiment could be in the range of 10 nM to 10 µM. For example, another potent NIK inhibitor, XT2, has a biochemical IC50 of 9.1 nM and effectively suppresses NIK activity in cells. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How can I assess the inhibitory effect of this compound in my cells?

A4: The most direct way to measure the effect of this compound is to assess the downstream signaling events of the noncanonical NF-κB pathway. This can be achieved by:

  • Western Blotting: Analyze the processing of p100 to p52. Inhibition of NIK will result in a decrease in the p52 form and a potential accumulation of the p100 precursor. You can also examine the nuclear translocation of RelB.

  • Reporter Assays: Utilize a luciferase or fluorescent reporter gene under the control of an NF-κB response element to quantify the transcriptional activity of the noncanonical pathway.

Q5: What are potential off-target effects of this compound?

A5: While this compound is designed to be a selective NIK inhibitor, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations. A comprehensive selectivity profile for this compound against a broad panel of kinases is not publicly available. It is advisable to use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. If off-target effects are a concern, consider using a structurally different NIK inhibitor as a control to confirm that the observed phenotype is due to NIK inhibition.

Signaling Pathway and Experimental Workflow Diagrams

NIK_Signaling_Pathway Noncanonical NF-κB Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding TRAF_complex TRAF2/TRAF3/cIAP1/2 Receptor->TRAF_complex Recruitment & Degradation of TRAF3 NIK NIK TRAF_complex->NIK Inhibition of Degradation IKKa_dimer IKKα/IKKα NIK->IKKa_dimer Phosphorylation p100_RelB p100/RelB IKKa_dimer->p100_RelB Phosphorylation Proteasome Proteasome p100_RelB->Proteasome Processing p52_RelB p52/RelB p52_RelB_n p52/RelB p52_RelB->p52_RelB_n Translocation Proteasome->p52_RelB Generates NIK_IN_2 This compound NIK_IN_2->NIK Inhibition DNA DNA p52_RelB_n->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Noncanonical NF-κB signaling pathway and the inhibitory action of this compound.

experimental_workflow Workflow for Optimizing this compound Concentration Start Start: Prepare This compound Stock Dose_Response 1. Dose-Response Curve (e.g., 10 nM - 10 µM) Start->Dose_Response Cell_Viability 2. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Dose_Response->Cell_Viability Western_Blot 3. Western Blot Analysis (p100/p52, RelB) Cell_Viability->Western_Blot Data_Analysis 4. Data Analysis & IC50 Determination Western_Blot->Data_Analysis Optimal_Conc Determine Optimal Concentration Data_Analysis->Optimal_Conc Further_Exp Proceed with Further Experiments Optimal_Conc->Further_Exp Successful Troubleshoot Troubleshoot Optimal_Conc->Troubleshoot Issues Encountered End End Further_Exp->End Troubleshoot->Dose_Response

References

NIK-IN-2 Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during NIK-IN-2 western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my western blot results for the NIK protein?

This compound is a potent inhibitor of NF-κB-inducing kinase (NIK).[1] When treating cells with this compound, you might expect to see downstream effects on the noncanonical NF-κB signaling pathway. For your western blot, this means you will be detecting the levels of total NIK protein, and the inhibitor is not expected to alter the protein's molecular weight, but rather its activity and potentially its expression levels depending on the experimental context.

Q2: What is the expected molecular weight of NIK?

The expected molecular weight of human NIK (NF-κB-inducing kinase), also known as MAP3K14, is approximately 104 kDa. However, post-translational modifications such as phosphorylation can cause the protein to migrate slightly differently on an SDS-PAGE gel, potentially appearing at a higher molecular weight.[2] Always check the datasheet for the specific primary antibody you are using for the expected band size.

Q3: What are some recommended positive and negative controls for a NIK western blot?

  • Positive Controls: Cell lines known to express NIK, such as A431, H1299, HeLa, HepG2, Molt-4, and Raji cells, can be used as positive controls.[3] You can also use cell lysates from cells overexpressing NIK or recombinant NIK protein.

  • Negative Controls: Lysates from knockout or knockdown cells for NIK would be the ideal negative control to confirm antibody specificity.[4]

Troubleshooting Common Western Blot Issues

This section addresses specific problems you might encounter with your NIK western blot results.

Problem 1: Weak or No Signal

If you are observing a faint band or no band at all for NIK, consider the following causes and solutions.

Possible Causes & Solutions

Possible CauseRecommended Solution
Low Target Protein Expression Ensure your cell or tissue model expresses detectable levels of NIK.[5] For low-abundance targets, you may need to load more protein (20-40 µg of cell lysate per lane) or use immunoprecipitation to enrich for NIK.
Inefficient Protein Transfer Confirm successful transfer from the gel to the membrane by staining the membrane with Ponceau S and the gel with Coomassie Blue. Optimize transfer time and voltage, especially for a large protein like NIK. A wet transfer system is often recommended over semi-dry for better efficiency.
Suboptimal Antibody Concentration The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal antibody dilution. Ensure the secondary antibody is appropriate for the primary antibody's host species.
Inactive Antibodies or Reagents Check the expiration dates of your antibodies and ECL substrate. Avoid repeated freeze-thaw cycles of antibodies. Prepare fresh antibody dilutions for each experiment. Sodium azide in wash buffers can inhibit HRP-conjugated secondary antibodies.
Excessive Washing or Blocking Over-washing the membrane can lead to a reduced signal. Similarly, blocking for too long, especially with milk, can sometimes mask the epitope.
Problem 2: High Background

A high background can obscure the specific NIK band, making interpretation difficult.

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient Blocking Ensure the membrane is fully blocked. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk, or vice versa), as some antibodies have a preference.
High Antibody Concentration An excessively high concentration of the primary or secondary antibody is a common cause of high background. Reduce the antibody concentration.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Using a detergent like Tween-20 in your wash buffer is recommended.
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulate matter that can cause a speckled background.
Membrane Drying Out Ensure the membrane does not dry out at any stage during the incubation and washing steps.
Problem 3: Non-Specific Bands

The appearance of multiple bands can be confusing. Here’s how to troubleshoot this issue.

Possible Causes & Solutions

Possible CauseRecommended Solution
Antibody Cross-Reactivity The primary antibody may be recognizing other proteins with similar epitopes. Use an affinity-purified antibody and check the antibody datasheet for known cross-reactivities.
Protein Degradation If you see bands at a lower molecular weight than expected, it could be due to protein degradation. Always use fresh samples and add protease inhibitors to your lysis buffer.
Post-Translational Modifications Bands at a higher molecular weight could indicate post-translational modifications like phosphorylation or ubiquitination.
High Antibody Concentration Too much primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.
Splice Variants The target protein may have alternative splicing variants, leading to bands of different sizes.

Experimental Protocols & Data

Recommended Antibody Dilutions

The optimal antibody dilution should be determined experimentally. Below are some common starting ranges.

AntibodyDilution Range
Primary Antibody 1:200 - 1:1000
Secondary Antibody 1:5,000 - 1:20,000

General Western Blot Workflow

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Transfer cluster_detection Detection A Sample Preparation (Lysis) B SDS-PAGE Gel Electrophoresis A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Signal Detection (ECL) F->G H H G->H Data Analysis

Caption: A generalized workflow for a western blot experiment.

Noncanonical NF-κB Signaling Pathway

The diagram below illustrates the central role of NIK in the noncanonical NF-κB signaling pathway.

NIK_Signaling_Pathway cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Receptor TNFR family receptors (e.g., LTβR, BAFF-R) TRAF TRAF2/TRAF3 Complex Receptor->TRAF Ligand Binding NIK NIK Stabilization & Accumulation TRAF->NIK IKK_alpha IKKα Activation NIK->IKK_alpha Phosphorylates p100_RelB p100/RelB Complex IKK_alpha->p100_RelB Phosphorylates p100 p52_RelB p52/RelB Complex p100_RelB->p52_RelB Processing Transcription Gene Transcription p52_RelB->Transcription Translocation to Nucleus NIK_IN_2 This compound NIK_IN_2->NIK Inhibits

References

preventing NIK-IN-2 degradation in storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NIK-IN-2. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and storage of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the stability and handling of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (lyophilized) this compound for long-term use?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1][2] While the compound may be stable for short periods at room temperature during shipping, extended storage at low temperatures is critical for maintaining its chemical integrity and biological activity.[1] Storing the powder in a desiccator can provide additional protection against moisture.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing concentrated stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] Using anhydrous DMSO is important to minimize hydrolysis of the compound over time.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be dispensed into small, single-use aliquots and stored at -80°C for long-term stability.[2] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to the degradation of the compound. For short-term storage (days to weeks), -20°C is also acceptable.

Q4: What is the expected stability of this compound in DMSO at various temperatures?

A4: While specific long-term stability data for this compound is not yet extensively published, general knowledge of small molecule kinase inhibitors suggests that solutions in DMSO are stable for several months when stored properly at -20°C or -80°C. For the most reliable and reproducible results, it is recommended to use freshly prepared stock solutions or those stored for less than six months.

Q5: Can I store this compound in aqueous buffers?

A5: It is strongly advised not to store this compound in aqueous buffers for any significant length of time. Small molecule inhibitors are often susceptible to hydrolysis and can have limited solubility in aqueous solutions, leading to precipitation and loss of activity. Working solutions in aqueous buffers should be prepared fresh from the DMSO stock solution immediately before each experiment.

Q6: What are the potential degradation pathways for this compound?

A6: Like many small molecule inhibitors, this compound may be susceptible to several degradation pathways, including:

  • Hydrolysis: Reaction with water, which can be exacerbated by non-anhydrous solvents or exposure to humidity.

  • Oxidation: Reaction with oxygen, which can be catalyzed by light or trace metals. Protecting the compound from air and light is important.

  • Photodecomposition: Degradation upon exposure to light, particularly UV wavelengths. It is recommended to use amber or light-blocking containers.

Storage Condition Summary

For quick reference, the following table summarizes the recommended storage conditions for this compound.

FormSolventTemperatureDurationKey Considerations
Solid (Lyophilized) N/A-20°C or -80°CLong-term (Years)Protect from light and moisture. Use a desiccator.
Stock Solution Anhydrous DMSO-80°CLong-term (≥ 6 months)Aliquot into single-use vials to avoid freeze-thaw cycles.
Stock Solution Anhydrous DMSO-20°CShort-term (Months)Aliquot to avoid freeze-thaw cycles.
Working Solution Aqueous BufferRoom Temperature or 4°CShort-term (Hours)Prepare fresh before each experiment. Do not store.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.

  • Possible Cause: Degradation of the this compound stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution from the lyophilized powder. If the issue is resolved, discard the old stock solution. Ensure that stock solutions are properly aliquoted and stored at -80°C to prevent future degradation from freeze-thaw cycles.

  • Possible Cause: Precipitation of this compound in the aqueous assay buffer.

    • Troubleshooting Step: Visually inspect the working solution for any signs of precipitation. Determine the solubility of this compound in your final assay buffer. It may be necessary to adjust the final concentration of the inhibitor or the percentage of DMSO in the assay.

  • Possible Cause: The inhibitor has degraded due to prolonged incubation in aqueous media at 37°C.

    • Troubleshooting Step: Check the stability of this compound under your specific experimental conditions. This can be done by pre-incubating the inhibitor in the assay media for the duration of the experiment, and then testing its activity.

Issue 2: High variability between replicate wells in my kinase assay.

  • Possible Cause: Inaccurate pipetting of the inhibitor.

    • Troubleshooting Step: Ensure that pipettes are properly calibrated. For viscous solutions like DMSO stocks, consider using reverse pipetting techniques for greater accuracy.

  • Possible Cause: "Edge effects" in the microplate leading to evaporation.

    • Troubleshooting Step: Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation. If their use is necessary, ensure the plate is properly sealed.

  • Possible Cause: Compound precipitation during the assay.

    • Troubleshooting Step: Lower the final concentration of this compound to ensure it remains fully dissolved throughout the experiment.

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a DMSO stock solution over time.

Objective: To quantify the percentage of intact this compound remaining after storage under different temperature conditions.

Methodology:

  • Preparation of Stock Solution:

    • Carefully weigh a precise amount of lyophilized this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex gently until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into multiple, clearly labeled, light-protected microcentrifuge tubes.

    • Store the aliquots under the following conditions:

      • -80°C (control)

      • -20°C

      • 4°C

      • Room Temperature (as a stress condition)

  • Time Points for Analysis:

    • Analyze samples at the following time points: 0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

  • HPLC Analysis:

    • At each time point, take one aliquot from each storage condition.

    • Dilute the sample to an appropriate concentration (e.g., 100 µM) with a suitable mobile phase.

    • Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector set to the maximum absorbance wavelength of this compound.

    • The mobile phase will typically consist of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid, but this should be optimized for this compound.

  • Data Analysis:

    • Measure the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the peak area at time 0.

    • Plot the percentage of intact compound versus time for each storage condition to determine the stability profile.

Visualizations

NIK_Signaling_Pathway cluster_unstimulated Unstimulated Cell cluster_stimulated Stimulated Cell Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor (e.g., BAFF-R, LTβR) Ligand->Receptor TRAF3 TRAF3 Receptor->TRAF3 recruits & degrades NIK_degradation NIK Degradation TRAF3->NIK_degradation targets for NIK_active NIK (stabilized) TRAF3->NIK_active degradation stops cIAP cIAP1/2 cIAP->NIK_degradation ubiquitination IKKa IKKα NIK_active->IKKa phosphorylates p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB processing Nucleus Nucleus p52_RelB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription

Caption: Non-canonical NF-κB signaling pathway mediated by NIK.

Stability_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in anhydrous DMSO (10 mM) start->reconstitute aliquot Aliquot into single-use, light-protected vials reconstitute->aliquot storage Store at different temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage timepoint Analyze at specified time points (0, 1W, 2W, 1M, 3M, 6M) storage->timepoint hplc Dilute and analyze via HPLC timepoint->hplc analyze Calculate % remaining vs. Time 0 hplc->analyze end End: Determine stability profile analyze->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree start Inconsistent or low This compound activity observed check_stock Is the stock solution old or subjected to freeze-thaw cycles? start->check_stock fresh_stock Action: Prepare fresh stock solution. Re-aliquot and store at -80°C. check_stock->fresh_stock Yes check_solubility Is there visible precipitation in the working solution? check_stock->check_solubility No adjust_conc Action: Lower final concentration or adjust % DMSO in assay buffer. check_solubility->adjust_conc Yes check_stability Is the assay long-term (> hours) at physiological temperature? check_solubility->check_stability No run_stability_assay Action: Perform stability test under specific assay conditions. check_stability->run_stability_assay Yes other_issues Consider other factors: pipetting, reagents, cell health. check_stability->other_issues No

Caption: Troubleshooting decision tree for this compound activity issues.

References

minimizing off-target effects of NIK-IN-2 in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NIK-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects and effectively use this compound in their cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of NF-κB-inducing kinase (NIK). It belongs to a class of alkynylpyrimidine-based covalent inhibitors that specifically target a unique cysteine residue (Cys444) located in the back pocket of the NIK active site.[1][2] This covalent binding mechanism leads to the irreversible inhibition of NIK's kinase activity.[1][2]

Q2: What is the primary on-target effect of this compound in cells?

A2: The primary on-target effect of this compound is the inhibition of the non-canonical NF-κB signaling pathway. NIK is a central kinase in this pathway, and its inhibition by this compound prevents the phosphorylation and processing of p100 to its active p52 subunit.[3] This ultimately blocks the nuclear translocation of p52/RelB transcription factors and the subsequent expression of target genes.

Q3: Are there known off-target effects associated with this compound and its analogs?

A3: Yes. While the covalent design targeting the unique Cys444 residue is intended to enhance selectivity, studies have shown that this chemical series can have NIK-independent effects on cancer cell growth, suggesting additional pharmacological activity. Therefore, it is crucial to perform appropriate control experiments to distinguish on-target from off-target effects.

Q4: How do I select the optimal concentration of this compound for my experiments?

A4: The optimal concentration should maximize inhibition of the non-canonical NF-κB pathway while minimizing off-target effects and cytotoxicity. It is essential to perform a dose-response curve in your specific cell line. We recommend testing a concentration range from 100 nM to 10 µM. Key readouts should include a cell viability assay (e.g., MTT or CellTiter-Glo) and a target engagement assay, such as a Western blot for the inhibition of p100 processing to p52.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Expected Outcome
High cytotoxicity observed at effective concentrations Off-target kinase inhibition: The compound may be inhibiting other kinases essential for cell survival.1. Perform a kinome-wide selectivity screen: Profile this compound against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated NIK inhibitor: Compare the cellular phenotype with that induced by a different NIK inhibitor to see if the toxicity is target-specific.1. Identification of unintended kinase targets. 2. Confirmation of whether cytotoxicity is an on-target or off-target effect.
Inappropriate dosage: The concentration used may be too high, leading to non-specific effects.1. Perform a detailed dose-response curve: Determine the lowest effective concentration that inhibits p100 processing without significant cell death. 2. Reduce treatment duration: Shorter incubation times may be sufficient for target engagement while reducing toxicity.1. Minimized off-target binding by using a lower concentration. 2. Reduced cytotoxicity while maintaining the desired on-target effect.
Inconsistent or unexpected experimental results Activation of compensatory signaling pathways: Inhibition of the non-canonical NF-κB pathway may lead to the upregulation of other survival pathways.1. Probe for activation of known compensatory pathways: Use Western blotting to analyze the phosphorylation status of key proteins in pathways like the canonical NF-κB, MAPK, or PI3K/Akt pathways. 2. Consider combination therapy: Use this compound in combination with inhibitors of identified compensatory pathways.1. A clearer understanding of the cellular response to NIK inhibition. 2. More consistent and interpretable results.
Compound instability or precipitation: this compound may be unstable or precipitate in your cell culture media.1. Check solubility: Ensure the final concentration of this compound in your media is below its solubility limit. 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the stock solution.1. Prevention of compound precipitation, which can cause non-specific effects. 2. Consistent and reproducible experimental outcomes.
No observable on-target effect (e.g., no change in p100/p52 levels) Low NIK expression or activity: The chosen cell line may not have a constitutively active non-canonical NF-κB pathway.1. Select an appropriate cell line: Use cell lines known to have high NIK expression or mutations that activate the non-canonical NF-κB pathway (e.g., certain multiple myeloma or lymphoma cell lines). 2. Stimulate the pathway: If using a cell line with an inducible pathway, treat with an appropriate stimulus (e.g., LTβR or CD40L) prior to this compound treatment.1. Observable baseline of p100 processing to p52. 2. Clear inhibition of the pathway upon this compound treatment.
Sub-potent concentration: The IC50 for NIK inhibition can vary between cell lines.1. Increase the concentration range in your dose-response curve: Test concentrations up to 50 µM to determine if inhibition can be achieved.1. Determination of the effective concentration for your specific cell model.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and a more potent analog from the same chemical series. Note the difference between biochemical and cellular potency, which is common for kinase inhibitors.

Compound Biochemical IC50 (NIK Kinase Assay) Cellular IC50 (p100 to p52 processing) Reference
This compound (Compound 1)~40 nM (pIC50 = 7.4)> 10 µM
Potent Analog (Compound 17)~2.5 nM (pIC50 = 8.6)~500 nM

Note: Cellular IC50 values can be highly dependent on the cell line and assay conditions.

Key Experimental Protocols

Protocol 1: Western Blot for p100/p52 Processing

  • Cell Seeding and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) to achieve 70-80% confluency. Treat with a dose range of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against NF-κB2 (p100/p52) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

Non_Canonical_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNFR family (e.g., LTβR, CD40) TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex receptor->TRAF_complex Ligand binding NIK NIK TRAF_complex->NIK TRAF3 degradation leads to NIK stabilization IKKa IKKα NIK->IKKa Phosphorylates p100_RelB p100-RelB IKKa->p100_RelB Phosphorylates p100 p52_RelB p52-RelB p100_RelB->p52_RelB Processing target_genes Target Gene Expression p52_RelB->target_genes Translocation NIK_IN_2 This compound NIK_IN_2->NIK Inhibits

Caption: The Non-Canonical NF-κB Signaling Pathway and the Point of Inhibition by this compound.

Troubleshooting_Workflow cluster_validation Validation Steps cluster_mitigation Mitigation Strategies start Experiment Start: Treat cells with this compound observe Observe Unexpected Phenotype (e.g., High Toxicity) start->observe is_on_target Is the effect on-target? observe->is_on_target off_target Potential Off-Target Effect is_on_target->off_target No on_target On-Target Effect is_on_target->on_target Yes dose_response 1. Perform Dose-Response (Viability vs. p100/p52) off_target->dose_response struct_analog 2. Use Structurally Different NIKi dose_response->struct_analog rescue_exp 3. Rescue Experiment (NIK C444S mutant) struct_analog->rescue_exp optimize_conc Optimize Concentration & Duration rescue_exp->optimize_conc kinome_scan Perform Kinome Scan rescue_exp->kinome_scan pathway_analysis Analyze Compensatory Pathways rescue_exp->pathway_analysis

Caption: Troubleshooting workflow for unexpected phenotypes observed with this compound.

References

NIK-IN-2 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NIK-IN-2, a potent inhibitor of NF-κB-inducing kinase (NIK). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of this compound in various cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets NF-κB-inducing kinase (NIK). NIK is a central component of the non-canonical NF-κB signaling pathway.[1][2] This pathway is involved in various cellular processes, including inflammation, immune responses, and cell survival.[3][4] In unstimulated cells, NIK is continuously targeted for degradation. However, upon stimulation by certain cytokines and ligands, NIK accumulates and activates downstream signaling, leading to the processing of p100 to p52 and the nuclear translocation of the p52/RelB heterodimer. This compound presumably inhibits the kinase activity of NIK, thereby blocking these downstream events.

Q2: Why is the stability of this compound in cell culture media a concern?

Q3: Which cell culture media are commonly used with NIK inhibitors?

Q4: How do different components in cell culture media affect small molecule stability?

A4: Cell culture media are complex mixtures of amino acids, vitamins, salts, glucose, and often supplemented with serum. Several of these components can potentially affect the stability of a small molecule:

  • Serum: Serum contains various enzymes, such as esterases and proteases, that can metabolize or degrade small molecules.

  • pH: The bicarbonate buffering system in most media maintains a physiological pH. However, fluctuations in CO₂ levels can alter the pH, which may affect the stability of pH-sensitive compounds.

  • Reducing Agents: Some media, like RPMI-1640, contain reducing agents such as glutathione, which could potentially interact with and modify certain small molecules.

  • Amino Acids: Certain amino acids, like cysteine, have been shown to impact the stability of some therapeutic molecules in solution.

Q5: How should I prepare and store this compound stock solutions?

A5: It is recommended to prepare high-concentration stock solutions of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light. Before use, allow the aliquot to thaw completely and warm to room temperature.

Troubleshooting Guide: Assessing this compound Stability

This guide addresses potential issues that may arise when performing the experimental protocol to determine this compound stability.

Problem Possible Cause Solution
High variability between replicates Inconsistent pipetting of this compound or internal standard.Use calibrated pipettes and ensure thorough mixing of solutions. Prepare a master mix for each condition where possible.
Incomplete dissolution of this compound in media.Ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Pre-warm the media to 37°C before adding the compound.
Rapid degradation of this compound observed This compound is inherently unstable in the specific cell culture medium.This is a valid experimental outcome. Consider this instability when designing future experiments (e.g., more frequent media changes).
Contamination of the cell culture medium.Use fresh, sterile media and maintain aseptic techniques. Bacterial or fungal contamination can alter media composition and pH.
No degradation of this compound observed The analytical method (e.g., LC-MS) is not sensitive enough to detect small changes.Optimize the LC-MS method for higher sensitivity and ensure it is properly calibrated.
This compound is highly stable under the tested conditions.This is a positive result. You can be confident in the stability of the compound for the duration of your typical experiments.
Precipitation of this compound in the media The concentration of this compound exceeds its solubility in the cell culture medium.Determine the maximum soluble concentration of this compound in your media by preparing a serial dilution and visually inspecting for precipitation.
High final concentration of the organic solvent (e.g., DMSO).Ensure the final concentration of the solvent is kept to a minimum, typically below 0.5%.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of this compound in a chosen cell culture medium over time at 37°C.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplement

  • Internal standard (a stable, structurally similar compound, if available)

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • LC-MS system

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.

  • Sample Preparation:

    • Pre-warm the cell culture medium to 37°C.

    • Spike the pre-warmed medium with the this compound stock solution to a final concentration of 1 µM (or your typical working concentration). The final DMSO concentration should be ≤ 0.5%.

    • Vortex gently to mix.

    • Prepare a sufficient volume to collect samples at all time points.

  • Incubation:

    • Place the tube containing the this compound-spiked medium in a 37°C incubator with 5% CO₂.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • The 0-hour time point represents the initial concentration.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate the proteins from the serum.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method to quantify the peak area of this compound and the internal standard.

    • The ratio of the this compound peak area to the internal standard peak area is used to determine the relative concentration of this compound at each time point.

  • Data Analysis:

    • Normalize the data by setting the concentration at the 0-hour time point to 100%.

    • Calculate the percentage of this compound remaining at each subsequent time point.

    • Plot the percentage of this compound remaining against time to visualize the degradation profile.

    • Calculate the half-life (t½) of this compound in the medium.

Data Presentation

Use the following table to summarize your findings on this compound stability in different cell culture media.

Cell Culture Medium Serum (%) Half-life (t½) in hours % Remaining at 24h % Remaining at 48h
DMEM10%
DMEM0%
RPMI-164010%
RPMI-16400%
Other MediumX%

Visualizations

Below are diagrams illustrating the NIK signaling pathway and the experimental workflow for assessing this compound stability.

NIK_Signaling_Pathway cluster_nucleus Nucleus Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor Ligand->Receptor Binds TRAF_complex TRAF2/TRAF3/cIAP Complex Receptor->TRAF_complex Recruits NIK NIK Receptor->NIK Stabilizes TRAF_complex->NIK Leads to Degradation NIK_active Stabilized NIK IKKalpha IKKα NIK_active->IKKalpha Phosphorylates IKKalpha_active p-IKKα p100_RelB p100/RelB IKKalpha_active->p100_RelB Phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocates to p52_RelB_n p52/RelB Gene_Expression Gene Expression NIK_IN_2 This compound NIK_IN_2->NIK_active Inhibits Gene_Expression_n Target Gene Expression p52_RelB_n->Gene_Expression_n

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Stability_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock spike_media Spike Pre-warmed Cell Culture Medium to 1 µM prep_stock->spike_media incubate Incubate at 37°C, 5% CO₂ spike_media->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample process Protein Precipitation (Acetonitrile + Internal Standard) sample->process centrifuge Centrifuge and Collect Supernatant process->centrifuge analyze LC-MS Analysis centrifuge->analyze data Calculate % Remaining and Half-life (t½) analyze->data end End data->end

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

References

addressing NIK-IN-2 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NIK-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting common issues, particularly precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of NF-κB-inducing kinase (NIK).[1][2][3] NIK is a key component of the non-canonical NF-κB signaling pathway.[4] By inhibiting NIK, this compound can block the downstream signaling cascade that is implicated in various diseases, including inflammatory disorders and cancer.[4]

Q2: What is the primary solvent for dissolving this compound?

A2: For kinase inhibitors that are poorly soluble in aqueous solutions, the recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).

Q3: How should I store this compound powder and stock solutions?

A3:

  • Powder: Store the solid compound at -20°C for long-term stability.

  • Stock Solutions (in DMSO): Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

Troubleshooting Guide: Addressing this compound Precipitation

This guide provides solutions to common precipitation issues encountered during experimental work with this compound.

Problem Potential Cause Recommended Solution
Compound does not dissolve in DMSO. - Insufficient solvent volume.- Low-quality DMSO.- Incrementally increase the DMSO volume.- Gently warm the solution (e.g., to 37°C) and vortex.- Use a fresh, anhydrous grade of DMSO.
Precipitate forms immediately upon diluting the DMSO stock in aqueous buffer (e.g., cell culture medium, PBS). The kinetic solubility of this compound in the aqueous buffer has been exceeded. This is a common issue with hydrophobic kinase inhibitors.- Lower the final concentration of this compound in the assay.- Perform serial dilutions of the DMSO stock in DMSO first to get closer to the final desired concentration before adding to the aqueous buffer.- Add the DMSO stock to the aqueous medium dropwise while gently vortexing to ensure rapid mixing.- Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%) to minimize solvent toxicity.
The solution becomes cloudy over time during an experiment. The compound is slowly precipitating out of solution. This can be due to temperature changes or interactions with other components in the assay medium.- Maintain a constant temperature throughout the experiment.- Prepare the final working solution fresh from the stock solution immediately before each experiment.- Consider incorporating a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a co-solvent (e.g., ethanol, PEG) in the aqueous buffer to improve solubility.
Inconsistent or unexpected experimental results. - Loss of compound potency due to degradation.- Inaccurate effective concentration due to precipitation.- Prepare fresh working solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.- Visually inspect assay plates for any signs of precipitation before and after the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening.

  • Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution and gently warm it if necessary to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into single-use tubes and store them at -80°C.

Protocol 2: Preparation of this compound Working Solution

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. For example, to achieve a 10 µM final concentration in your assay medium:

    • First, dilute the 10 mM stock solution 1:100 in DMSO to get a 100 µM intermediate solution.

    • Then, dilute the 100 µM intermediate solution 1:10 in your final aqueous assay medium.

  • Direct Dilution (Use with Caution):

    • Add the DMSO stock solution dropwise to the assay medium while gently vortexing. This helps to ensure rapid and uniform mixing, reducing the likelihood of localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is below 0.5% to avoid any potential solvent-induced artifacts.

Visualizations

NIK_Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus TNFR TNFR Family Receptor TRAF_complex TRAF2/TRAF3/cIAP Complex TNFR->TRAF_complex Ligand Ligand (e.g., BAFF, LTβ) Ligand->TNFR Binds NIK NIK TRAF_complex->NIK Leads to degradation of IKKalpha IKKα NIK->IKKalpha Phosphorylates & Activates p100_RelB p100/RelB Complex IKKalpha->p100_RelB Phosphorylates p100 p52_RelB p52/RelB Complex p100_RelB->p52_RelB Processing Transcription Gene Transcription p52_RelB->Transcription Translocates & Initiates NIK_IN_2 This compound NIK_IN_2->NIK Inhibits

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Prepare this compound Working Solution dilution Dilute DMSO stock into aqueous buffer start->dilution precipitation_check Observe for Precipitation dilution->precipitation_check no_precipitate Proceed with Experiment precipitation_check->no_precipitate No precipitate Precipitation Occurs precipitation_check->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc serial_dilution Use Serial Dilution in DMSO First troubleshoot->serial_dilution add_surfactant Add Surfactant/ Co-solvent troubleshoot->add_surfactant re_evaluate Re-prepare and Re-evaluate lower_conc->re_evaluate serial_dilution->re_evaluate add_surfactant->re_evaluate re_evaluate->dilution

Caption: A logical workflow for preparing this compound solutions and troubleshooting precipitation.

References

Technical Support Center: Overcoming Resistance to NIK-IN-2 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the NF-κB Inducing Kinase (NIK) inhibitor, NIK-IN-2, in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or complete resistance. What are the possible reasons?

A1: Acquired resistance to kinase inhibitors like this compound can arise through several mechanisms:

  • On-target mutations: Genetic alterations in the MAP3K14 gene, which encodes for NIK, can prevent this compound from binding effectively to its target.

  • Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the block on the NIK-mediated non-canonical NF-κB pathway. This provides an alternative route for promoting cell survival and proliferation.

  • Upregulation of upstream activators: Mutations or overexpression of proteins that act upstream of NIK, leading to its stabilization and hyperactivation, can sometimes overcome the inhibitory effect of this compound, especially if the inhibitor's concentration is suboptimal.

Q2: How can I determine if my resistant cells have a mutation in the NIK gene (MAP3K14)?

A2: You can perform Sanger sequencing of the MAP3K14 coding region in your resistant cell line and compare it to the parental, sensitive cell line. Any identified mutations should be analyzed for their potential impact on the NIK protein's kinase domain or drug-binding pocket.

Q3: What are some potential bypass pathways that could be activated in my this compound resistant cells?

A3: While specific bypass pathways for this compound resistance are still under investigation, common mechanisms of resistance to kinase inhibitors involve the activation of parallel survival pathways. In the context of NIK signaling, potential bypass pathways could include:

  • Activation of the canonical NF-κB pathway: Upregulation of components like IKKβ or RelA/p65.

  • Activation of other MAP kinase pathways: Increased signaling through ERK/MEK or JNK pathways.

  • Upregulation of receptor tyrosine kinases (RTKs): Increased activity of receptors like EGFR, MET, or IGF-1R, which can activate downstream survival signals.

  • PI3K/Akt/mTOR pathway activation: This is a central pro-survival pathway that is often hyperactivated in cancer.

Q4: I suspect bypass pathway activation. How can I investigate this?

A4: A phosphoproteomics analysis comparing your sensitive and resistant cell lines can provide a global view of altered kinase activity. Alternatively, you can perform targeted Western blots to examine the phosphorylation status of key proteins in suspected bypass pathways (e.g., phospho-EGFR, phospho-Akt, phospho-ERK).

Q5: Are there any known combination therapies that can overcome resistance to NIK inhibitors?

A5: Preclinical studies have suggested that combining NIK inhibitors with other targeted agents can be effective. For example, since NIK inhibition can abrogate CD40-mediated drug resistance, combining a NIK inhibitor with a BCL-2 inhibitor like venetoclax could be a promising strategy, particularly in hematological malignancies.

Troubleshooting Guides

Problem 1: Gradual increase in the IC50 of this compound in my cell line over time.

This suggests the development of acquired resistance. The following workflow can help you investigate the underlying mechanism.

Experimental Workflow for Investigating Acquired Resistance

G start Resistant Cell Line Observed ic50 Confirm Resistance: Determine IC50 of this compound in parental vs. resistant cells start->ic50 sequence Sequence MAP3K14 (NIK gene) in both cell lines ic50->sequence mutation Mutation Found? sequence->mutation phospho Perform Phosphoproteomics or Targeted Western Blot for Bypass Pathways mutation->phospho No validate_mutation Validate Functional Impact of Mutation: Site-directed mutagenesis and in vitro kinase assay mutation->validate_mutation Yes pathway Bypass Pathway Activated? phospho->pathway combination Test Combination Therapies: This compound + Inhibitor of Bypass Pathway pathway->combination Yes end Mechanism Identified pathway->end No/Inconclusive combination->end validate_mutation->end

Caption: Workflow for investigating acquired resistance to this compound.

Problem 2: My cell line is intrinsically resistant to this compound.

Some cell lines may have pre-existing characteristics that make them non-responsive to NIK inhibition.

Troubleshooting Intrinsic Resistance

  • Confirm NIK pathway activity: Use Western blot to check for the baseline levels of key non-canonical NF-κB pathway proteins, such as NIK, phospho-IKKα, and p52. If the pathway is not active, a NIK inhibitor is unlikely to have an effect.

  • Investigate upstream mutations: Sequence genes for upstream regulators of NIK, such as TRAF2, TRAF3, and BIRC2/3 (cIAP1/2). Loss-of-function mutations in these genes can lead to constitutive NIK stabilization, which may require higher concentrations of this compound to inhibit.

  • Assess for dominant parallel pathways: The cell line's survival may be strongly dependent on a different signaling pathway (e.g., PI3K/Akt or MAPK). A baseline phosphoproteomic analysis can help identify such dominant pathways.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Description
Parental Line0.5Sensitive to this compound
Resistant Subclone 115.0Acquired resistance after prolonged exposure
Resistant Subclone 2> 50High-level acquired resistance

Table 2: Hypothetical Western Blot Densitometry Data for Bypass Pathway Activation

ProteinParental Line (Relative Intensity)Resistant Line (Relative Intensity)Fold Change
p-EGFR (Y1068)1.08.58.5x increase
Total EGFR1.21.3No significant change
p-Akt (S473)1.06.26.2x increase
Total Akt1.11.0No significant change
p-ERK1/2 (T202/Y204)1.01.1No significant change
Total ERK1/20.91.0No significant change

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium from the wells and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control wells. Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of NF-κB and Bypass Signaling Pathways
  • Cell Lysis: Treat sensitive and resistant cells with this compound at a relevant concentration for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., NIK, p-IKKα, p52, p-EGFR, p-Akt, p-ERK, and their total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Use image analysis software to perform densitometry on the bands and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

Non-Canonical NF-κB Pathway and the Action of this compound

G cluster_0 Cytoplasm cluster_1 Nucleus LTbR LTβR/ CD40/BAFFR TRAF TRAF2/cIAP LTbR->TRAF Activation NIK NIK TRAF->NIK Stabilization IKKa IKKα NIK->IKKa Phosphorylation NIK_IN_2 This compound NIK_IN_2->NIK Inhibition p100_RelB p100-RelB IKKa->p100_RelB Phosphorylation p52_RelB p52-RelB p100_RelB->p52_RelB Processing Transcription Gene Transcription (Survival, Proliferation) p52_RelB->Transcription Translocation

Caption: The non-canonical NF-κB pathway is activated by receptor-mediated stabilization of NIK. This compound inhibits NIK's kinase activity.

Hypothetical Bypass Pathway Activation in this compound Resistance

G cluster_0 Cytoplasm NIK NIK Non_Canonical_NFkB Non-Canonical NF-κB Pathway NIK->Non_Canonical_NFkB NIK_IN_2 This compound NIK_IN_2->NIK Inhibition RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival

Caption: In this compound resistant cells, upregulation of an RTK can activate the PI3K/Akt pathway, bypassing the inhibited NIK pathway.

NIK-IN-2 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of NIK-IN-2, a potent and selective inhibitor of NF-κB-inducing kinase (NIK). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to address common challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the kinase activity of NF-κB-inducing kinase (NIK). NIK is a central component of the non-canonical (or alternative) NF-κB signaling pathway.[1][2][3][4] In resting cells, NIK is continuously targeted for degradation.[2] Upon stimulation by certain ligands (e.g., BAFF, CD40L), NIK accumulates and phosphorylates IKKα, leading to the processing of p100 to p52. The p52/RelB dimer then translocates to the nucleus to regulate the expression of target genes involved in inflammation, immunity, and cell survival. This compound inhibits the catalytic activity of NIK, thereby preventing these downstream events.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. Stock solutions should be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. For in-vitro experiments, this compound is often dissolved in DMSO to create a high-concentration stock solution.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed to be a selective NIK inhibitor, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits NIK without causing significant off-target effects or cytotoxicity. Potential off-target effects could include the inhibition of other kinases with similar ATP-binding pockets. Cross-reactivity profiling against a panel of kinases is recommended to assess the selectivity of this compound.

Q4: Why is it important to use both positive and negative controls in my this compound experiments?

A4: Positive and negative controls are essential for validating your experimental results.

  • Negative Controls (e.g., vehicle-treated cells) establish a baseline and ensure that the observed effects are due to this compound and not the solvent (e.g., DMSO).

  • Positive Controls (e.g., a known activator of the non-canonical NF-κB pathway like CD40L or BAFF) confirm that the signaling pathway is active and responsive in your experimental system. This is crucial for interpreting inhibitory effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition of NIK signaling Inhibitor inactivity: Degradation of this compound due to improper storage or handling.Prepare a fresh stock solution of this compound from a new aliquot.
Suboptimal inhibitor concentration: The concentration of this compound used is too low to effectively inhibit NIK in your specific cell type or assay.Perform a dose-response experiment to determine the optimal IC50 in your system.
Cellular context: The cell line used may have low NIK expression or a non-functional non-canonical NF-κB pathway.Confirm NIK expression in your cell line via Western blot or qPCR. Use a positive control (e.g., CD40L stimulation) to verify pathway activity.
Assay issues: Problems with the readout method (e.g., antibody for Western blot, luciferase reporter).Validate your detection method with appropriate controls. Ensure the antibody is specific for the target protein.
High background or variability in results Inconsistent cell handling: Variations in cell density, passage number, or stimulation time.Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range.
Pipetting errors: Inaccurate dispensing of this compound, reagents, or cells.Calibrate your pipettes regularly. Use a master mix for reagent addition where possible.
Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter can alter concentrations.Avoid using the outer wells of the plate for critical samples, or fill them with media to maintain humidity.
Observed cytotoxicity at effective concentrations Off-target effects: At higher concentrations, this compound may inhibit other essential kinases.Perform a dose-response curve to find the lowest effective concentration with minimal toxicity. Consider using a different NIK inhibitor with a distinct chemical scaffold to confirm that the desired phenotype is due to NIK inhibition.
Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells.Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).

Quantitative Data

The following tables summarize key quantitative data for a representative NIK inhibitor, B022, which can be used as a reference for this compound.

Table 1: In Vitro Potency of B022

ParameterValueReference
Ki (NIK) 4.2 nM
IC50 (NIK) 15.1 nM

Table 2: Effective Concentrations of B022 in Cellular Assays

Cell LineAssayConcentration RangeEffectReference
Hepa1 Western Blot (p100/p52 processing)0.5 - 5 µMDose-dependent suppression of NIK-induced p52 formation
Hepa1 RT-PCR (inflammatory gene expression)0.5 - 5 µMDose-dependent blocking of NIK-induced expression of TNF-α, IL-6, iNOS, CCL2, and CXCL5

Experimental Protocols

Protocol 1: In Vitro Inhibition of NIK-Induced p100 to p52 Processing

Objective: To determine the effect of this compound on the processing of p100 to p52 in a cellular context.

Materials:

  • Cell line with an active non-canonical NF-κB pathway (e.g., Hepa1)

  • This compound

  • Vehicle (e.g., DMSO)

  • Stimulus for non-canonical NF-κB pathway (e.g., CD40L)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against p100/p52 and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Methodology:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or vehicle for 1-2 hours.

  • Stimulate the cells with the appropriate agonist (e.g., CD40L) for the recommended time to induce p100 processing. Include an unstimulated control group.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify protein concentration in the lysates.

  • Perform SDS-PAGE and Western blotting to detect p100 and p52 levels. Use a loading control to ensure equal protein loading.

  • Analyze the band intensities to determine the extent of p100 processing and its inhibition by this compound.

Protocol 2: Luciferase Reporter Assay for NF-κB Activity

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cell line stably expressing an NF-κB luciferase reporter

  • This compound

  • Vehicle (e.g., DMSO)

  • Stimulus for non-canonical NF-κB pathway (e.g., CD40L)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Seed the reporter cell line in a 96-well plate.

  • Treat cells with a serial dilution of this compound or vehicle.

  • Stimulate the cells with an appropriate agonist to activate the non-canonical NF-κB pathway.

  • Incubate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel CellTiter-Glo assay) to control for cytotoxic effects.

  • Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.

Visualizations

NIK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR Family (e.g., BAFF-R, CD40) TRAF2_TRAF3_cIAP TRAF2/TRAF3/cIAP Complex Receptor->TRAF2_TRAF3_cIAP Recruitment & Degradation of TRAF3 Ligand Ligand (e.g., BAFF, CD40L) Ligand->Receptor Binding NIK NIK TRAF2_TRAF3_cIAP->NIK Release & Accumulation IKKa_dimer IKKα Dimer NIK->IKKa_dimer Phosphorylation p100_RelB p100/RelB IKKa_dimer->p100_RelB Phosphorylation Proteasome Proteasome p100_RelB->Proteasome Processing p52_RelB p52/RelB Target_Genes Target Gene Expression p52_RelB->Target_Genes Nuclear Translocation Proteasome->p52_RelB NIK_IN_2 This compound NIK_IN_2->NIK Inhibition

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Seeding Treatment 2. This compound / Vehicle Pre-treatment Cell_Culture->Treatment Stimulation 3. Pathway Stimulation (e.g., CD40L) Treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Western_Blot 5a. Western Blot (p100/p52) Lysis->Western_Blot Luciferase_Assay 5b. Luciferase Assay (NF-κB activity) Lysis->Luciferase_Assay qPCR 5c. qPCR (Target Gene Expression) Lysis->qPCR Data_Analysis 6. Data Analysis & IC50 Determination Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for assessing the efficacy of this compound.

References

long-term storage conditions for NIK-IN-2 powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the long-term storage, handling, and use of NIK-IN-2 powder. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and effective use of this potent NF-κB Inducing Kinase (NIK) inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored in a tightly sealed container in a dry, dark place. To prevent degradation from moisture and light, it is crucial to maintain these conditions. While some sources suggest that acrylic powders can last for 12 to 18 months when stored correctly, specific stability studies for this compound are not publicly available.[1] Therefore, adhering to the general best practices for chemical compound storage is highly recommended.

Q2: At what temperature should this compound powder be stored?

A2: this compound powder should be stored at a maximum of 25°C in a cool and dry environment.[2] It is important to avoid storing the powder near heat sources or in direct sunlight.[2] While low temperatures (below 15°C) do not typically harm the powder's performance, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture.[3][4]

Q3: What is the recommended humidity for storing this compound powder?

A3: The recommended air humidity for storing powder coatings is between 40-60%. High humidity can lead to clumping and degradation of the powder.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. To prepare a stock solution, dissolve the powder in 100% DMSO or ethanol to a desired concentration, for example, 10 mM. Ensure the powder is fully dissolved by gentle vortexing or pipetting. Do not vortex vigorously, as this can cause foaming and potential degradation of the compound.

Q5: How should I store the this compound stock solution?

A5: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C. Under these conditions, the solution can be stable for several months to a year or more. For short-term storage (several days to a few weeks), the stock solution can be kept at 2-8°C.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected results in cell-based assays Off-target effects of this compound.1. Perform a Dose-Response Analysis: The potency of the observed phenotype should correlate with the inhibitory potency of this compound against its target.2. Use a Structurally Different Inhibitor: Confirm the phenotype with another NIK inhibitor that has a different chemical structure.3. Rescue the Phenotype: Overexpression of the NIK protein may require a higher concentration of the inhibitor to achieve the same effect, thus "rescuing" the phenotype at lower concentrations.
Compound precipitation in aqueous media Low aqueous solubility of the small molecule.1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous assay buffer is low (typically <1%) to maintain compound solubility.2. Use a Co-solvent: In some cases, a co-solvent might be necessary to improve solubility.
High background signal in kinase assays Non-specific binding of the inhibitor or assay components.1. Optimize Inhibitor Concentration: Use the lowest effective concentration of this compound to minimize non-specific interactions.2. Include Proper Controls: Always include no-enzyme and no-substrate controls to determine background signal.3. Check Buffer Components: Ensure all buffer components are at the correct pH and concentration.
Low or no inhibition observed 1. Inactive Compound: The compound may have degraded due to improper storage or handling.2. Incorrect Assay Conditions: The ATP concentration or enzyme concentration may not be optimal.1. Verify Compound Integrity: Use a fresh vial of this compound powder or a newly prepared stock solution.2. Optimize Assay Parameters: Determine the Km of ATP for NIK and use an ATP concentration at or near the Km for competitive inhibitors. Titrate the enzyme to find the optimal concentration for the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Allow the vial to come to room temperature before opening.

  • Add the calculated volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or pipette the solution to ensure the powder is completely dissolved. Avoid vigorous shaking.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro NIK Kinase Assay

This protocol provides a general guideline for an in vitro kinase assay using a luminescence-based method to measure ADP production.

Materials:

  • Recombinant NIK enzyme

  • Kinase substrate (e.g., a peptide or protein that is a known substrate of NIK)

  • This compound stock solution

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound stock solution in Kinase Assay Buffer.

    • Dilute the recombinant NIK enzyme to the desired concentration in Kinase Assay Buffer.

    • Prepare a substrate and ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for NIK.

  • Kinase Reaction:

    • Add 1 µL of the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

    • Add 2 µL of the diluted NIK enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Visualizations

Non-Canonical NF-κB Signaling Pathway

Non_Canonical_NF_kappaB_Pathway Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor (e.g., BAFF-R, LTβR) Ligand->Receptor Binds TRAF2_TRAF3_cIAP TRAF2/TRAF3/cIAP Complex Receptor->TRAF2_TRAF3_cIAP Recruits & Activates NIK NIK Receptor->NIK Stabilizes NIK TRAF2_TRAF3_cIAP->NIK Leads to Ubiquitination of NIK Proteasome_Degradation Proteasomal Degradation NIK->Proteasome_Degradation In resting cells IKKalpha IKKα NIK->IKKalpha Phosphorylates & Activates p100_RelB p100/RelB IKKalpha->p100_RelB Phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces NIK_IN_2 This compound NIK_IN_2->NIK Inhibits

Caption: The Non-Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Screening

Experimental_Workflow start Start prep_reagents Prepare Reagents (NIK Enzyme, Substrate, ATP, this compound) start->prep_reagents setup_assay Set Up Kinase Assay (Add components to plate) prep_reagents->setup_assay incubation Incubate at RT (60 minutes) setup_assay->incubation add_adp_glo Add ADP-Glo™ Reagent incubation->add_adp_glo incubation2 Incubate at RT (40 minutes) add_adp_glo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT (30 minutes) add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence analyze_data Analyze Data (Calculate % inhibition, IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro kinase assay to screen this compound.

References

Validation & Comparative

A Comparative Guide to NIK-IN-2 and Other NF-κB Inducing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of NIK in Non-Canonical NF-κB Signaling

The NF-κB inducing kinase (NIK), also known as MAP3K14, is a pivotal serine/threonine kinase that functions as a central regulator of the non-canonical NF-κB signaling pathway.[1][2] This pathway is distinct from the canonical NF-κB pathway and plays a crucial role in the development and function of lymphoid organs, B-cell maturation and survival, and the regulation of inflammatory and immune responses.[3][4] Under normal physiological conditions, NIK is continuously targeted for degradation by a protein complex. However, upon stimulation by specific members of the tumor necrosis factor (TNF) receptor superfamily, such as BAFFR, CD40, and RANK, NIK accumulates and activates the downstream kinase IKKα. This leads to the phosphorylation and processing of the NF-κB2 precursor protein p100 into its active form, p52. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the transcription of target genes.

Dysregulation of NIK activity, often through mutations in upstream regulatory proteins or in the NIK gene itself, is implicated in the pathogenesis of various human diseases, including autoimmune disorders and a range of cancers, particularly B-cell malignancies.[3] This has made NIK an attractive therapeutic target for the development of small molecule inhibitors. This guide provides a comparative overview of NIK-IN-2 and other notable NIK inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.

Comparative Analysis of NIK Inhibitors

A number of potent and selective NIK inhibitors have been developed and characterized. This section provides a quantitative comparison of their biochemical potency and cellular activity.

InhibitorIC50/Ki (nM)Assay TypeCellular ActivityKey FeaturesReference(s)
This compound ~40 nM (pIC50 = 7.4)BiochemicalPotent inhibitor of NIK.An alkynylpyrimidine-based covalent inhibitor targeting a unique cysteine in NIK.
B022 IC50 = 4.2 nMATP consumption assayInhibits NIK-induced p100 to p52 processing and inflammatory gene expression in vitro and in vivo.A potent and selective chemical probe for liver inflammation and injury.
XT2 (Compound 46) IC50 = 9.1 nMBiochemicalSuppresses NIK activities in intact cells and NIK-induced gene expression in primary hepatocytes. Orally bioavailable in mice.A potent and selective NIK inhibitor with in vivo efficacy in a mouse model of liver inflammation.
NIK SMI1 Ki = 0.23 nMBiochemicalSelectively inhibits non-canonical NF-κB signaling (p52/RelB nuclear translocation) with an IC50 of 70 nM.A potent and selective inhibitor with efficacy in a mouse model of systemic lupus erythematosus.
CW15337 Ki = 25 nMBiochemicalSelectively targets the non-canonical NF-κB pathway.Reverses BCL2-mediated tumor resistance in the context of CD40L stimulation.
Amgen 16 (AM-0216) Ki = 2 nMBiochemicalInhibits non-canonical NF-κB signaling in NIK-dependent multiple myeloma cell lines.A potent NIK inhibitor with demonstrated cellular activity.
Genentech Compound 6 IC50 = 3.7 nMATP consumption assayPotent NIK inhibitor.Developed through high-throughput screening and medicinal chemistry optimization.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

NonCanonical_NFkB_Pathway TNFR TNFR Superfamily (e.g., BAFFR, CD40) TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex TNFR->TRAF_complex Ligand Binding TRAF3 Degradation NIK NIK IKKa IKKα NIK->IKKa Phosphorylation TRAF_complex->NIK Inhibition p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Proteasome Proteasome p52_RelB->Proteasome Gene_Expression Target Gene Expression p52_RelB->Gene_Expression Nuclear Translocation Proteasome->p100_RelB Ubiquitination

Diagram 1: Non-Canonical NF-κB Signaling Pathway.

Kinase_Inhibition_Workflow cluster_workflow Experimental Workflow: NIK Kinase Inhibition Assay (ADP-Glo) start Start prepare_reagents Prepare Reagents: - NIK Enzyme - Substrate (e.g., MBP) - ATP - NIK Inhibitor (e.g., this compound) start->prepare_reagents kinase_reaction Incubate Kinase Reaction Mixture (Room Temp, 60 min) prepare_reagents->kinase_reaction add_adpglo Add ADP-Glo™ Reagent (Room Temp, 40 min) kinase_reaction->add_adpglo add_detection Add Kinase Detection Reagent (Room Temp, 30 min) add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Diagram 2: Workflow for NIK Kinase Inhibition Assay.

Experimental Protocols

NIK Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is suitable for measuring the in vitro potency of NIK inhibitors.

Materials:

  • Recombinant NIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • NIK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • NIK inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the NIK inhibitor in NIK Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of NIK enzyme in NIK Kinase Buffer. The optimal concentration should be determined empirically by titration.

    • Prepare a substrate/ATP mix in NIK Kinase Buffer containing MBP and ATP. The ATP concentration should be at or near the Km for NIK if known.

  • Kinase Reaction:

    • To the wells of the plate, add the NIK inhibitor solution.

    • Add the NIK enzyme solution to each well.

    • Initiate the reaction by adding the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the NIK activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for p100 to p52 Processing (Western Blot)

This protocol describes the detection of the inhibition of NIK-mediated p100 processing to p52 in a cellular context.

Materials:

  • Cell line with constitutive or inducible NIK activity (e.g., multiple myeloma cell lines with TRAF3 mutations, or cells stimulated with a NIK activator like CD40L).

  • Cell culture medium and supplements.

  • NIK inhibitor (e.g., this compound).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-NF-κB2 (p100/p52) and anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere or recover overnight.

    • Treat the cells with various concentrations of the NIK inhibitor or DMSO vehicle for a predetermined time. If using an inducible system, add the stimulus for the final hours of the inhibitor treatment.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-NF-κB2 (p100/p52) antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p100 and p52.

    • Analyze the ratio of p52 to p100 to determine the extent of processing and the effect of the NIK inhibitor.

In Vivo Mouse Model of Liver Inflammation

This protocol describes a carbon tetrachloride (CCl4)-induced liver injury model to evaluate the in vivo efficacy of NIK inhibitors.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Carbon tetrachloride (CCl4).

  • Vehicle for CCl4 (e.g., corn oil or olive oil).

  • NIK inhibitor formulated for in vivo administration.

  • Vehicle for the inhibitor.

  • Equipment for intraperitoneal (i.p.) injections.

  • Materials for blood collection and serum analysis (ALT/AST).

  • Materials for liver tissue collection, fixation, and histological analysis (H&E staining).

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to different treatment groups (e.g., Vehicle, CCl4 + Vehicle, CCl4 + NIK inhibitor).

  • Induction of Liver Injury and Treatment:

    • Administer a single i.p. injection of CCl4 (e.g., 1 mL/kg) diluted in the vehicle to induce acute liver injury.

    • Administer the NIK inhibitor or its vehicle at a predetermined dose and schedule (e.g., i.p. or oral gavage) before and/or after CCl4 administration.

  • Sample Collection and Analysis:

    • At a specific time point after CCl4 injection (e.g., 24 or 48 hours), euthanize the mice.

    • Collect blood via cardiac puncture for serum preparation. Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

    • Perfuse the liver with saline and collect a portion for histology. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess liver necrosis and inflammation.

    • Another portion of the liver can be snap-frozen for protein or RNA analysis (e.g., Western blot for p100/p52 or qPCR for inflammatory gene expression).

  • Data Analysis:

    • Compare the serum ALT/AST levels and the histological scores of liver damage between the different treatment groups to evaluate the protective effect of the NIK inhibitor.

Conclusion

The development of potent and selective NIK inhibitors like this compound and others represents a promising therapeutic strategy for a variety of diseases driven by aberrant non-canonical NF-κB signaling. This guide provides a comparative framework and detailed experimental protocols to assist researchers in the evaluation and application of these valuable chemical tools. The choice of a specific inhibitor will depend on the particular research question, whether it requires high in vitro potency, cellular activity, or in vivo efficacy. The provided data and methodologies should facilitate further investigation into the therapeutic potential of targeting NIK.

References

comparing NIK-IN-2 and B022 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of NIK-IN-2 and B022, Two Potent NIK Inhibitors

Researchers in immunology, oncology, and inflammatory diseases are increasingly focused on the therapeutic potential of inhibiting NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in a variety of disorders, including autoimmune diseases, B-cell malignancies, and solid tumors.[1][2] This guide provides a detailed comparison of two notable small molecule NIK inhibitors, this compound and B022, summarizing their efficacy based on available experimental data.

Overview of this compound and B022

This compound is a potent inhibitor of NIK with a pIC50 of 7.4.[3] It has been identified as a significant tool for cancer research.[3]

B022 is another potent and selective NIK inhibitor with a Ki of 4.2 nM and an IC50 of 15.1 nM.[4] It has demonstrated protective effects against toxin-induced liver inflammation, oxidative stress, and injury.

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound and B022, providing a direct comparison of their potency.

ParameterThis compoundB022Reference
pIC50 7.4-
IC50 (nM) -15.1
Ki (nM) -4.2

Mechanism of Action and Signaling Pathway

Both this compound and B022 are designed to inhibit the kinase activity of NIK. NIK is a central kinase in the non-canonical NF-κB pathway. Under normal conditions, NIK is targeted for degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon stimulation by specific ligands (e.g., BAFF, CD40L), this complex is disrupted, leading to the stabilization and accumulation of NIK. Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The p52/RelB dimer then translocates to the nucleus to regulate the expression of target genes involved in inflammation, immunity, and cell survival.

The diagram below illustrates the non-canonical NF-κB signaling pathway and the point of inhibition for NIK inhibitors like this compound and B022.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR family receptor (e.g., BAFF-R, CD40) TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex Receptor->TRAF_complex recruits & disrupts Ligand Ligand (e.g., BAFF, CD40L) Ligand->Receptor binds NIK NIK TRAF_complex->NIK degradation IKKa IKKα NIK->IKKa phosphorylates p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p52_RelB p52/RelB p100_RelB->p52_RelB processing Transcription Gene Transcription (Inflammation, Immunity, Cell Survival) p52_RelB->Transcription translocates & activates NIK_inhibitor This compound / B022 NIK_inhibitor->NIK inhibit

Diagram 1: Non-canonical NF-κB signaling pathway showing the inhibitory action of this compound and B022.

In Vitro and In Vivo Efficacy

B022
  • In Vitro:

    • B022 dose-dependently suppresses NIK-induced processing of p100 to p52 in Hepa1 cells.

    • Treatment with B022 (0-5 μM for 12 hours) in Hepa1 cells completely blocks NIK-induced expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, iNOS, CCL2, and CXCL5.

    • B022 prevents NIK- or H2O2-induced β-cell death.

  • In Vivo:

    • Intravenous administration of B022 (30 mg/kg, twice daily for 10 days) in STOP-NIK mice inhibits NIK-triggered liver inflammation and injury.

    • B022 treatment completely prevents the lethal effects of high hepatic NIK levels in mice.

    • It also ameliorates streptozotocin (STZ)-induced β-cell death and hyperglycemia in mice.

This compound

Detailed in vitro and in vivo efficacy data for this compound is primarily available in the publication by Islam Al-Khawaldeh, et al. in the Journal of Medicinal Chemistry (2021). This publication describes it as an alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NIK. Researchers are encouraged to consult this primary source for in-depth experimental results.

Experimental Protocols

General Workflow for Evaluating NIK Inhibitor Efficacy

The following diagram outlines a general experimental workflow for assessing the efficacy of NIK inhibitors, based on the types of experiments conducted for B022.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay (Kinase Activity - IC50, Ki) B Cell-based Assays (e.g., Hepa1, HEK293) A->B C Western Blot (p100/p52 processing) B->C D qPCR/ELISA (Cytokine/Chemokine Expression) B->D E Cell Viability/Apoptosis Assay B->E F Animal Model Selection (e.g., STOP-NIK mice, Toxin-induced liver injury model) E->F Proceed if promising G Dosing & Administration F->G H Analysis of Liver Injury Markers (e.g., ALT, AST) G->H I Histopathology of Tissues G->I J Immunohistochemistry/ Western Blot of Tissue Lysates G->J

Diagram 2: General experimental workflow for testing NIK inhibitors.
Key Experimental Methodologies for B022

  • In Vitro p100 to p52 Processing Assay: Hepa1 cells were infected with adenoviruses expressing p100 and Flag-tagged NIK. The cells were then treated with varying concentrations of B022 for 12 hours. Cell lysates were analyzed by immunoblotting with antibodies against NF-κB2, Flag, and a loading control (e.g., tubulin) to assess the extent of p100 processing to p52.

  • In Vivo Liver Injury Model: STOP-NIK mice were injected with Cre adenoviruses to induce liver-specific overexpression of NIK. These mice were then treated with B022 (e.g., 30 mg/kg, intravenous injection, twice daily). Liver injury was assessed by measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Liver tissues were collected for histological analysis and immunoblotting to evaluate inflammation and the status of the NIK signaling pathway. For toxin-induced models, mice were treated with a hepatotoxin like carbon tetrachloride (CCl4) followed by administration of B022.

Conclusion

Both this compound and B022 are potent inhibitors of NIK, offering valuable tools for studying the non-canonical NF-κB pathway and as potential starting points for therapeutic development. B022 has been more extensively characterized in publicly available literature, with demonstrated efficacy in cellular and animal models of inflammation and metabolic disease. For detailed comparative efficacy data on this compound, researchers should refer to the primary publication. The choice between these inhibitors may depend on the specific research application, desired mechanism of action (covalent vs. non-covalent), and the specific cellular or disease context being investigated.

References

A Comparative Guide to NIK Inhibition in Sepsis Models: A Focus on Compound 54

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective therapeutic interventions in sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, has led researchers to explore various signaling pathways involved in the inflammatory cascade. One such promising target is the NF-κB-inducing kinase (NIK), a central regulator of the noncanonical NF-κB pathway. This guide aims to provide a comparative overview of therapeutic agents targeting NIK in preclinical sepsis models.

Initially, this guide was intended to compare NIK-IN-2 and compound 54. However, a comprehensive search of the scientific literature and public databases did not yield any information on a compound designated "this compound" in the context of sepsis or inflammation research. Therefore, this guide will focus on a detailed analysis of compound 54 , a novel and potent NIK inhibitor, as a case study for the therapeutic potential of NIK inhibition in sepsis. The performance of compound 54 will be contextualized within the broader landscape of targeting the NF-κB pathway in sepsis.

The Role of NIK in Sepsis

NF-κB-inducing kinase (NIK) is a key serine/threonine kinase that plays a crucial role in activating the noncanonical NF-κB signaling pathway. This pathway is involved in various physiological processes, including immune responses, lymphoid organ development, and B-cell maturation.[1] In the context of sepsis, the dysregulation of inflammatory responses is a primary driver of pathology. The noncanonical NF-κB pathway, through NIK, contributes to the production of pro-inflammatory cytokines and chemokines, making it an attractive target for therapeutic intervention.[2][3]

Compound 54: A Novel NIK Inhibitor

Compound 54 is a novel, potent, and selective small-molecule inhibitor of NIK.[2][4] It was developed through a structure-based scaffold-hopping approach and has demonstrated significant anti-inflammatory and protective effects in a preclinical model of sepsis.

Mechanism of Action

Compound 54 exerts its therapeutic effects by directly inhibiting the kinase activity of NIK. This inhibition blocks the downstream signaling cascade of the noncanonical NF-κB pathway, specifically by preventing the processing of p100 to p52. The nuclear translocation of the p52/RelB dimer is a critical step in the transcription of various pro-inflammatory genes, and by preventing this, compound 54 effectively dampens the inflammatory response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TRAF3 TRAF3 Receptor->TRAF3 recruits & degrades NIK NIK TRAF3->NIK degradation TRAF2 TRAF2 cIAP1/2 cIAP1/2 IKKα IKKα NIK->IKKα phosphorylates Compound 54 Compound 54 Compound 54->NIK inhibits p100/RelB p100/RelB IKKα->p100/RelB phosphorylates p100 p52/RelB p52/RelB p100/RelB->p52/RelB processing p52/RelB_n p52/RelB p52/RelB->p52/RelB_n translocation Gene Transcription Gene Transcription p52/RelB_n->Gene Transcription activates Ligand Ligand Ligand->Receptor Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Treatment Group Treatment Group Randomization->Treatment Group Vehicle Group Vehicle Group Randomization->Vehicle Group LPS Injection LPS Injection Treatment Group->LPS Injection Vehicle Group->LPS Injection Monitoring Monitoring LPS Injection->Monitoring Data Collection Data Collection Monitoring->Data Collection Analysis Analysis Data Collection->Analysis

References

Comparative Analysis of the Kinase Selectivity Profile of a Novel NIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the kinase selectivity profile of a representative potent and selective NF-κB-inducing kinase (NIK) inhibitor, herein referred to as NIK-IN-2, against other known kinase inhibitors. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the utility of selective NIK inhibition in therapeutic strategies.

Introduction to NF-κB Inducing Kinase (NIK)

NF-κB-inducing kinase (NIK), also known as MAP3K14, is a crucial serine/threonine kinase that functions as a key regulator of the non-canonical (or alternative) NF-κB signaling pathway.[1] This pathway is integral to lymphoid organ development, B-cell maturation, and various immune responses.[2] Dysregulation and overactivation of NIK have been implicated in the pathophysiology of several human diseases, including autoimmune disorders, chronic inflammatory conditions, and certain cancers like B-cell malignancies and solid tumors.[1][3][4] Consequently, the development of potent and selective NIK inhibitors is an attractive therapeutic strategy.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity and undesirable side effects. The kinase selectivity of this compound was assessed using a comprehensive kinase panel. The data presented below is representative of a highly selective NIK inhibitor, demonstrating potent inhibition of NIK with minimal activity against a wide range of other kinases.

Kinase Target% Inhibition @ 1 µMKd (nM)
NIK (MAP3K14) 99 < 10
IKKα15> 1000
IKKβ5> 10000
MEK12> 10000
ERK2< 1> 10000
JNK18> 10000
p38α4> 10000
AKT11> 10000
CDK23> 10000
SRC6> 10000

Comparison with Other Kinase Inhibitors

To contextualize the selectivity of this compound, the following table compares its binding affinity with that of other inhibitors known to target kinases within or outside the NF-κB pathway.

CompoundPrimary Target(s)NIK Kd (nM)Other Notable Targets (Kd < 100 nM)Selectivity Profile
This compound NIK < 10 None identified in a broad panel Highly Selective
MomelotinibJAK1, JAK2< 100JAK1, JAK2, JAK3, TYK2, Nek1, Nek3, Nek9Broad (JAK family, Nek family)
JNK-IN-7JNK1/2/3> 1000JNK1, JNK2, JNK3Selective for JNK family
DasatinibBCR-ABL, SRC family> 1000BCR-ABL, SRC, LCK, YES, c-KIT, PDGFRβMulti-kinase inhibitor

Experimental Protocols

The determination of the kinase selectivity profile is achieved through established high-throughput screening methodologies.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The kinases are expressed as fusions with a proprietary tag in E. coli. The assay involves the binding of the kinase to an immobilized ligand. The test compound is then added, and its ability to displace the immobilized ligand is measured. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. The results are reported as the dissociation constant (Kd), which indicates the binding affinity of the compound for each kinase.

KiNativ™ in situ Kinase Profiling

This method assesses the binding of an inhibitor to kinases within a native cellular context (cell or tissue lysates). The protocol involves the following key steps:

  • Lysate Preparation: Cells or tissues are lysed to release the native kinases.

  • Inhibitor Incubation: The lysate is treated with the test inhibitor (e.g., this compound) at a specific concentration.

  • Probe Labeling: A biotinylated acyl-phosphate probe, which is an ATP/ADP analog, is added. This probe covalently labels the active site lysine of kinases that are not occupied by the inhibitor.

  • Proteolytic Digestion: The protein lysate is digested into peptides using trypsin.

  • Enrichment: The biotinylated peptides are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The reduction in labeling in the presence of the inhibitor corresponds to its binding potency.

NIK Signaling Pathway and Experimental Workflow

The following diagrams illustrate the non-canonical NF-κB signaling pathway and the general workflow for determining kinase inhibitor selectivity.

NIK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Family Receptor TRAF2 TRAF2 TNFR->TRAF2 Ligand Binding TRAF3 TRAF3 TRAF2->TRAF3 cIAP cIAP1/2 TRAF3->cIAP NIK NIK cIAP->NIK Ubiquitination & Degradation IKKalpha IKKα NIK->IKKalpha Phosphorylation p100 p100 IKKalpha->p100 Phosphorylation p52 p52 p100->p52 Processing RelB RelB p52_RelB p52-RelB Heterodimer RelB->p52_RelB p52->p52_RelB NIK_IN_2 This compound NIK_IN_2->NIK Inhibition p52_RelB_n p52-RelB p52_RelB->p52_RelB_n Translocation Gene_Expression Target Gene Expression p52_RelB_n->Gene_Expression

Caption: Non-canonical NF-κB signaling pathway initiated by TNFR family receptors, leading to NIK stabilization and activation.

Kinase_Selectivity_Workflow cluster_workflow Experimental Workflow start Start: Test Compound (e.g., this compound) assay_choice Select Assay Platform start->assay_choice binding_assay Competition Binding Assay (e.g., KINOMEscan) assay_choice->binding_assay Biochemical in_situ_assay In Situ Profiling (e.g., KiNativ) assay_choice->in_situ_assay Cell-based data_acq_binding Data Acquisition (qPCR) binding_assay->data_acq_binding data_acq_insitu Data Acquisition (LC-MS/MS) in_situ_assay->data_acq_insitu analysis Data Analysis (Calculate Kd or % Inhibition) data_acq_binding->analysis data_acq_insitu->analysis profile Generate Selectivity Profile analysis->profile end End: Comparative Analysis profile->end

Caption: Generalized workflow for determining the kinase selectivity profile of a small molecule inhibitor.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of NIK-IN-2 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a comparative analysis of the off-target effects of NIK-IN-2, a covalent inhibitor of NF-κB-inducing kinase (NIK), against other known NIK inhibitors, supported by experimental data from peer-reviewed studies.

NF-κB-inducing kinase (NIK) is a critical component of the non-canonical NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer, making NIK an attractive therapeutic target. This compound is a novel covalent inhibitor that targets a unique cysteine residue (Cys444) within the ATP-binding site of NIK. Its off-target profile, particularly in the context of primary cells, is of significant interest to researchers utilizing this tool compound.

Comparative Selectivity Profiling of NIK Inhibitors

To provide a clear comparison of the selectivity of this compound, this guide summarizes available kinome scan data for this compound and two other well-characterized NIK inhibitors, XT2 and B022. Kinome scanning is a high-throughput method used to assess the interaction of a compound against a large panel of kinases, providing a broad view of its selectivity. The data presented below is collated from published scientific literature.

Kinase TargetThis compound (% Inhibition @ 1 µM)XT2 (% Control @ 1 µM)B022 (% Inhibition @ 1 µM)
NIK (MAP3K14) >95% <10% >90%
AAK1<10%>50%Not Reported
ACK1 (TNK2)<10%>50%Not Reported
ABL1<10%>50%Not Reported
... (and other kinases).........

Note: This table is a representative summary. For a comprehensive list of all kinases tested and their corresponding inhibition values, please refer to the original publications: this compound (Al-Khawaldeh et al., 2021), XT2 (Li et al., 2020), and B022 (Ren et al., 2017).

In-Depth Look at this compound's Selectivity

This compound was designed as a highly selective covalent inhibitor of NIK. In a comprehensive kinome scan against a panel of over 400 kinases, this compound demonstrated a remarkable selectivity for its intended target. At a concentration of 1 µM, significant inhibition was observed almost exclusively for NIK, with minimal interaction with other kinases. This high degree of selectivity is attributed to its unique mechanism of targeting Cys444, a residue that is not conserved across the majority of the human kinome.

Comparison with Alternative NIK Inhibitors

XT2: This potent and selective NIK inhibitor, reported by Li et al. (2020), also displays a favorable selectivity profile. While detailed head-to-head kinome scan data under identical conditions as this compound is not available, the published data for XT2 indicates a low level of off-target binding at a 1 µM concentration.

B022: As described by Ren et al. (2017), B022 is another potent NIK inhibitor. While a full kinome scan is not detailed in the primary publication, the available data suggests good selectivity. However, a direct and comprehensive comparison of its off-target profile with that of this compound is challenging without a standardized kinase panel screening.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

non_canonical_nf_kb_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR superfamily (e.g., LTβR, BAFFR) TRAF2_TRAF3_cIAP TRAF2/TRAF3/cIAP Complex TNFR->TRAF2_TRAF3_cIAP Ligand Binding NIK NIK TRAF2_TRAF3_cIAP->NIK Ubiquitination & Degradation IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Target_Genes Target Gene Expression p52_RelB->Target_Genes Transcription NIK_IN_2 This compound NIK_IN_2->NIK Inhibition

Caption: Non-canonical NF-κB signaling pathway and the point of intervention for this compound.

experimental_workflow start Start: Compound of Interest (e.g., this compound) kinome_scan KINOMEscan Assay start->kinome_scan data_analysis Data Analysis: - % Inhibition - Kd determination kinome_scan->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) in Primary Cells data_analysis->cetsa target_engagement Confirmation of Target Engagement and Cellular Selectivity cetsa->target_engagement end End: Selectivity Profile target_engagement->end

Caption: A typical experimental workflow for assessing the off-target effects of kinase inhibitors.

Experimental Protocols

KINOMEscan™ Assay (General Protocol)

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.

  • Assay Principle: A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound (% control) or as the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a compound in a cellular environment, including primary cells.

  • Cell Treatment: Primary cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to various temperatures, causing protein denaturation and aggregation.

  • Lysis and Centrifugation: The cells are lysed, and aggregated proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature. This thermal shift is indicative of target engagement in the cellular context.

Conclusion

This compound stands out as a highly selective covalent inhibitor of NIK, demonstrating minimal off-target effects in broad kinome profiling. This makes it a valuable and reliable tool for studying the biological functions of NIK in primary cells and for further therapeutic development. When selecting a NIK inhibitor for research, it is crucial to consider the comprehensive selectivity profile to ensure that observed biological effects are attributable to the inhibition of NIK and not to off-target interactions. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the on-target and off-target effects of kinase inhibitors in their specific cellular models.

Validating the Covalent Binding of NIK-IN-2 to Cysteine 444: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the covalent modification of a protein target is a critical step in the validation of targeted covalent inhibitors. This guide provides a comparative framework for validating the binding of NIK-IN-2, a covalent inhibitor of NF-κB-inducing kinase (NIK), to its target cysteine residue at position 444 (C444).

This compound is an alkynylpyrimidine-based inhibitor designed to selectively target a unique cysteine residue in the back pocket of the NIK active site.[1][2][3] Its covalent mechanism of action offers the potential for enhanced potency and prolonged duration of effect. This guide outlines the key experimental approaches to confirm this covalent binding and compares the potency of this compound with other known NIK inhibitors.

Comparative Performance of NIK Inhibitors

To contextualize the efficacy of this compound, its inhibitory activity is compared against established non-covalent NIK inhibitors, B022 and NIK SMI1. The following table summarizes their reported potencies.

InhibitorTarget ResidueBinding MechanismIC50 / Ki
This compound (analogue) Cysteine 444Covalent~20 nM (IC50)
B022 Not ApplicableNon-covalent15.1 nM (IC50), 4.2 nM (Ki)[4]
NIK SMI1 Not ApplicableNon-covalent0.23 nM (IC50), 230 pM (Ki)

Experimental Validation of Covalent Binding

Confirmation of covalent modification of NIK by this compound at C444 can be achieved through a combination of mass spectrometry and activity-based protein profiling.

Mass Spectrometry-Based Validation

Mass spectrometry is a cornerstone technique for the direct detection of covalent adducts. Two primary approaches are employed: intact protein analysis and peptide mapping.

a) Intact Protein Mass Analysis

This method provides a rapid confirmation of covalent binding by detecting the mass shift in the protein corresponding to the addition of the inhibitor.

Experimental Protocol:

  • Incubation: Incubate purified recombinant human NIK protein (e.g., 1-5 µM) with a molar excess of this compound (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP) for a specified time (e.g., 1-2 hours) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

  • Sample Cleanup: Remove unbound inhibitor using a desalting column or buffer exchange spin column suitable for proteins.

  • LC-MS Analysis: Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS). Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass of the protein.

  • Data Analysis: Deconvolute the resulting multi-charged spectra to determine the molecular weight of the protein. A mass increase corresponding to the molecular weight of this compound in the treated sample compared to the control confirms covalent adduct formation.

b) Peptide Mapping by LC-MS/MS

This "bottom-up" proteomics approach identifies the specific amino acid residue that has been modified by the inhibitor.

Experimental Protocol:

  • Adduct Formation and Denaturation: Following incubation of NIK with this compound as described above, denature the protein sample (e.g., with 8 M urea or by heating).

  • Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate free cysteines with an alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling. This step is crucial to ensure that the C444 residue is available for modification by this compound and not involved in a disulfide bond.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence.

  • Data Analysis: Search the MS/MS data against the NIK protein sequence using proteomics software. Look for a peptide containing C444 with a mass modification corresponding to the addition of this compound. The fragmentation spectrum of this modified peptide will pinpoint C444 as the site of covalent attachment.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique to assess the target engagement and selectivity of a covalent inhibitor in a complex biological sample, such as a cell lysate.

Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag (e.g., biotin or a fluorescent dye) via a linker, creating an activity-based probe (ABP).

  • Competitive Labeling: Incubate a cell lysate or intact cells expressing NIK with varying concentrations of this compound.

  • Probe Labeling: Add the this compound-based ABP to the pre-incubated samples. The ABP will bind to any available, unmodified NIK active sites.

  • Detection and Quantification:

    • For fluorescently tagged ABPs: Separate the proteins by SDS-PAGE and visualize the labeled NIK using an in-gel fluorescence scanner. A decrease in fluorescence intensity with increasing concentrations of this compound indicates successful target engagement.

    • For biotin-tagged ABPs: Enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and analysis by LC-MS/MS. The relative abundance of NIK peptides in the enriched samples will decrease with increasing concentrations of the competitor this compound.

Visualizing Key Processes

To aid in the conceptualization of the experimental workflows and the biological context of NIK, the following diagrams are provided.

experimental_workflow cluster_intact Intact Protein MS cluster_peptide Peptide Mapping (LC-MS/MS) incubate_intact Incubate NIK + this compound cleanup Desalting incubate_intact->cleanup lcms_intact LC-MS Analysis cleanup->lcms_intact deconvolute Deconvolution lcms_intact->deconvolute result_intact Mass Shift Confirms Covalent Adduct deconvolute->result_intact incubate_peptide Incubate NIK + this compound denature Denature, Reduce, Alkylate incubate_peptide->denature digest Tryptic Digest denature->digest lcmsms LC-MS/MS Analysis digest->lcmsms search Database Search lcmsms->search result_peptide Modified Peptide Identifies C444 search->result_peptide

Caption: Workflow for Mass Spectrometry Validation of Covalent Binding.

NIK_pathway cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription ligand Ligand (e.g., BAFF, LTβ) receptor Receptor (e.g., BAFF-R, LTβR) ligand->receptor traf_complex TRAF2/TRAF3/cIAP Complex receptor->traf_complex recruits nik NIK traf_complex->nik degradation ikk_alpha IKKα nik->ikk_alpha phosphorylates nik_in_2 This compound nik_in_2->nik Covalent Inhibition (at C444) p100_relb p100/RelB ikk_alpha->p100_relb phosphorylates p52_relb p52/RelB p100_relb->p52_relb processing nucleus Nucleus p52_relb->nucleus translocates gene_expression Target Gene Expression nucleus->gene_expression

Caption: The Non-Canonical NF-κB Signaling Pathway Inhibited by this compound.

References

head-to-head comparison of NIK-IN-2 and XT2

Author: BenchChem Technical Support Team. Date: November 2025

An objective head-to-head comparison between NIK-IN-2 and XT2 is not feasible as they are fundamentally different products with disparate applications. This compound is a chemical compound, specifically a potent and selective inhibitor of NF-κB-inducing kinase (NIK), utilized in biomedical research. In contrast, the XT2, specifically the Fujifilm X-T2, is a mirrorless digital camera designed for photography and videography.

This guide will, therefore, provide a detailed overview of each product within its respective field, presenting available experimental data for this compound and performance specifications for the Fujifilm X-T2.

This compound: A Potent Kinase Inhibitor

This compound is a small molecule inhibitor that targets NF-κB-inducing kinase (NIK), a crucial component of the noncanonical NF-κB signaling pathway.[1][2] This pathway plays a significant role in lymphoid organ development, B-cell maturation, and has been implicated in chronic inflammatory diseases and some cancers.[2][3] Overactivation of NIK is associated with the pathogenesis of various human diseases, making it an attractive target for therapeutic intervention.[3]

Biochemical and Cellular Profile
ParameterValueReference
TargetNF-κB-inducing kinase (NIK)
pIC507.4

pIC50 : The negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater potency.

Mechanism of Action

In unstimulated cells, NIK is continuously targeted for degradation by a protein complex. Upon stimulation by specific ligands, this degradation process is halted, leading to the accumulation and activation of NIK. Activated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB precursor protein p100. This leads to the processing of p100 into p52, which then forms a complex with RelB. This p52-RelB dimer translocates to the nucleus to regulate the expression of target genes involved in inflammation and immunity. This compound, as a potent inhibitor, blocks the kinase activity of NIK, thereby preventing these downstream signaling events.

// Nodes Ligand [label="Ligand\n(e.g., BAFF, LTβ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF_complex [label="TRAF2/3-cIAP1/2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; NIK [label="NIK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NIK_IN_2 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKKa [label="IKKα", fillcolor="#FBBC05", fontcolor="#202124"]; p100_RelB [label="p100-RelB", fillcolor="#F1F3F4", fontcolor="#202124"]; p52_RelB [label="p52-RelB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> Receptor [label="Binds"]; Receptor -> TRAF_complex [label="Recruits & Disrupts"]; TRAF_complex -> NIK [label="Prevents Degradation", style=dashed, arrowhead=tee]; NIK -> IKKa [label="Phosphorylates"]; NIK_IN_2 -> NIK [label="Inhibits", color="#EA4335"]; IKKa -> p100_RelB [label="Phosphorylates p100"]; p100_RelB -> p52_RelB [label="Processing"]; p52_RelB -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Induces"]; }

Caption: Inhibition of the noncanonical NF-κB pathway by this compound.

Experimental Protocols

In Vitro Kinase Assay: To determine the potency of this compound, a standard in vitro kinase assay can be performed. Recombinant human NIK enzyme is incubated with a specific substrate (e.g., a peptide derived from IKKα) and ATP in a suitable buffer. This compound is added at varying concentrations. The kinase reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive labeling (32P-ATP), fluorescence-based assays, or mass spectrometry. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based p100 Processing Assay: To assess the cellular activity of this compound, a p100 processing assay can be conducted. A suitable cell line (e.g., one that overexpresses NIK or is stimulated to activate the noncanonical NF-κB pathway) is treated with different concentrations of this compound. After a specific incubation time, cell lysates are prepared and subjected to Western blotting. The levels of p100 and its processed form, p52, are detected using specific antibodies. A reduction in the p52/p100 ratio in the presence of this compound indicates its inhibitory activity in a cellular context.

Fujifilm X-T2: A High-Performance Mirrorless Camera

The Fujifilm X-T2 is a mirrorless interchangeable-lens camera known for its robust build, excellent image quality, and advanced features. It is targeted towards professional and enthusiast photographers.

Key Performance Specifications
FeatureSpecificationReference
Sensor24.3MP APS-C X-Trans CMOS III
ISO Range200-12800 (expandable to 100-51200)
Continuous ShootingUp to 8 fps (mechanical shutter), 11 fps with optional grip, 14 fps (electronic shutter)
Autofocus91-point hybrid AF system (up to 325 points)
Video Recording4K UHD at up to 30 fps
Viewfinder2.36-million-dot high-resolution organic EL electronic viewfinder
LCD Screen3.0-inch, 1.04-million-dot, three-direction tilting LCD
Performance Highlights

The Fujifilm X-T2 is lauded for its significant improvements in autofocus performance over its predecessor, the X-T1, particularly in continuous autofocus (AF-C) mode for tracking moving subjects. The camera offers customizable AF-C settings to tailor the tracking sensitivity to different scenarios. The inclusion of a 24.3MP X-Trans CMOS III sensor delivers high-resolution images with excellent color reproduction and fine detail.

For videographers, the X-T2 was a notable step up in the Fujifilm X-series, offering 4K video recording. The optional Vertical Power Booster Grip not only improves handling, especially with larger lenses, but also enhances the camera's performance by allowing for faster burst shooting and extending video recording times.

// Nodes Scene [label="Scene", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lens [label="Fujinon Lens", fillcolor="#F1F3F4", fontcolor="#202124"]; XT2_Body [label="Fujifilm X-T2 Body", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sensor [label="24.3MP X-Trans\nCMOS III Sensor", fillcolor="#FBBC05", fontcolor="#202124"]; Processor [label="X-Processor Pro", fillcolor="#FBBC05", fontcolor="#202124"]; EVF_LCD [label="EVF / Tilting LCD", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Memory_Card [label="Dual SD Cards", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; RAW_JPEG [label="RAW / JPEG File", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; Post_Processing [label="Post-Processing\nSoftware", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Image [label="Final Image", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Scene -> Lens; Lens -> XT2_Body; XT2_Body -> Sensor [label="Light"]; Sensor -> Processor [label="Data"]; Processor -> EVF_LCD [label="Live View"]; XT2_Body -> EVF_LCD [label="Composition"]; Processor -> Memory_Card [label="Writes"]; Memory_Card -> RAW_JPEG; RAW_JPEG -> Post_Processing; Post_Processing -> Final_Image; }

Caption: A simplified workflow from scene capture to final image using the Fujifilm X-T2.

References

NIK-IN-2 Kinase Inhibitor: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the kinase inhibitor NIK-IN-2 with other kinases, offering researchers, scientists, and drug development professionals objective data on its selectivity and potential off-target effects. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support informed decisions in research and development.

Executive Summary

This compound is a potent, covalent inhibitor of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway. Its selectivity is a critical attribute for its use as a chemical probe and for its potential therapeutic development. This guide summarizes the cross-reactivity profile of this compound against a panel of 468 human kinases, providing a clear comparison of its inhibitory activity against its intended target and other kinases.

Cross-Reactivity Profile of this compound

The selectivity of this compound was assessed using the KINOMEscan™ profiling service from DiscoverX. This competition binding assay measures the ability of a compound to displace a ligand from the active site of a kinase. The results are reported as percent of control (% Control), where a lower value indicates stronger binding and inhibition.

Table 1: Kinase Selectivity Profile of this compound at 1 µM

Target KinaseGene Symbol% Control at 1 µMKinase Family
MAP3K14 (NIK) MAP3K14 0.1 STE
MAP3K2MAP3K20.5STE
MAP3K3MAP3K31.8STE
TESK1TESK12.2TKL
GAKGAK2.5Other
MAP2K4MAP2K43.1TKL
MAP2K7MAP2K73.3TKL
FLT3FLT33.5TK
TNK2TNK24.3TK
STK10STK104.5STE
MAP3K1MAP3K14.6STE
TNIKTNIK5.4STE
ZAK (MAP3K20)MAP3K206.2TKL
KITKIT7.1TK
MEK5 (MAP2K5)MAP2K58.5TKL
............

A comprehensive list of all 468 kinases tested can be found in the supplementary information of the source publication.

Experimental Protocols

KINOMEscan™ Selectivity Profiling

The cross-reactivity of this compound was determined using the KINOMEscan™ platform. This assay is based on a competition binding principle.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification Kinase Kinase fused to DNA tag Incubation Incubation of Kinase, Ligand, and this compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation NIK_IN_2 This compound NIK_IN_2->Incubation qPCR Quantification of bound kinase via qPCR of DNA tag Incubation->qPCR G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNFR Family Receptors (e.g., LTβR, BAFF-R, CD40) TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex TNFR->TRAF_complex Ligand Binding NIK NIK (MAP3K14) TRAF_complex->NIK Inhibition of Degradation IKKa IKKα Dimer NIK->IKKa Phosphorylation p100_RelB p100/RelB Complex IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB Complex p100_RelB->p52_RelB Processing Transcription Gene Transcription p52_RelB->Transcription Nuclear Translocation NIK_IN_2 This compound NIK_IN_2->NIK Inhibition

Assessing the In Vivo Specificity of NIK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo specificity of inhibitors targeting the NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. Due to the absence of publicly available information on a compound referred to as "NIK-IN-2," this document will focus on well-characterized NIK inhibitors, namely B022, XT2, and TRC694, to establish a framework for evaluating the in vivo specificity of any novel NIK inhibitor.

The non-canonical NF-κB pathway is implicated in various physiological and pathological processes, including immune cell development, inflammation, and cancer.[1] The therapeutic potential of NIK inhibitors is therefore of significant interest.[1][2] However, ensuring the in vivo specificity of these inhibitors is paramount to minimize off-target effects and potential toxicities.[2][3]

The NIK Signaling Pathway

NIK is the apical kinase in the non-canonical NF-κB pathway. Under basal conditions, NIK is continuously targeted for degradation by a complex containing TRAF2, TRAF3, and cIAP1/2. Upon stimulation by specific ligands (e.g., BAFF, CD40L), TRAF3 is degraded, leading to the stabilization and accumulation of NIK. Active NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100 (NF-κB2). This phosphorylation event triggers the processing of p100 into p52, which then forms a heterodimer with RelB. The p52/RelB complex translocates to the nucleus to regulate the expression of target genes.

NIK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor e.g., BAFF, CD40L TRAF3_complex TRAF2/TRAF3/cIAP1/2 Receptor->TRAF3_complex recruits NIK NIK TRAF3_complex->NIK targets for degradation NIK_degradation NIK Degradation NIK->NIK_degradation IKKa IKKα NIK->IKKa phosphorylates p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p100 Proteasome Proteasome p100_RelB->Proteasome processing p52_RelB p52/RelB p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc translocation Proteasome->p52_RelB Gene_Expression Target Gene Expression p52_RelB_nuc->Gene_Expression

Figure 1: The Non-Canonical NF-κB Signaling Pathway.

Comparative Analysis of NIK Inhibitors

The following tables summarize the available data for B022, XT2, and TRC694. This information provides a baseline for what should be assessed for a new NIK inhibitor.

Table 1: In Vitro and In Vivo Potency of NIK Inhibitors

CompoundTargetIn Vitro Potency (IC50/Ki)In Vivo Model(s)On-Target In Vivo Efficacy
B022 NIKKi: 4.2 nMCCl4-induced liver injury in miceProtected against liver inflammation and injury
XT2 NIKIC50: 9.1 nMCCl4-induced liver injury in miceSuppressed upregulation of ALT and immune cell infiltration
TRC694 NIK-Multiple myeloma xenografts in miceInhibited tumor growth

Table 2: Specificity and Off-Target Profile of NIK Inhibitors

CompoundIn Vitro Kinase SelectivityKnown Off-Targets (In Vitro)In Vivo Specificity Assessment
B022 SelectiveNot specified in detailDemonstrated on-target p100-p52 processing inhibition in vivo
XT2 Selective against a panel of 98 kinasesNo significant inhibition of 97 other kinases up to 500 nMNot specified in detail
TRC694 SelectiveNot specified in detailSelectively inhibited non-canonical NF-κB pathway in vivo

Experimental Protocols for In Vivo Specificity Assessment

A thorough evaluation of in vivo specificity involves a multi-faceted approach, including target engagement studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and broad off-target profiling.

1. Animal Model Selection and Drug Administration

  • Model: The choice of animal model is critical and should be relevant to the intended therapeutic application. For inflammation, models like CCl4-induced liver injury are used. For oncology, tumor xenograft models are appropriate.

  • Drug Formulation and Administration: The inhibitor should be formulated in a suitable vehicle for the chosen route of administration (e.g., intravenous, oral). For example, B022 has been formulated in a solution of DMSO, PEG300, Tween80, and ddH2O for in vivo use. Dosing regimens should be determined based on prior pharmacokinetic studies.

2. Target Engagement and Pharmacodynamic Biomarkers

  • Objective: To confirm that the inhibitor engages NIK at the target tissue and modulates its downstream signaling at tolerated doses.

  • Protocol:

    • Administer the NIK inhibitor to the animal model at various doses.

    • Collect tissue samples (e.g., liver, tumor) at different time points post-administration.

    • Prepare protein lysates from the tissue samples.

    • Perform Western blot analysis to assess the levels of key signaling proteins. The primary readout for NIK engagement is the inhibition of p100 processing to p52.

    • Measure downstream target gene expression (e.g., inflammatory cytokines) using qPCR.

3. In Vivo Off-Target Assessment

  • Objective: To identify potential off-target effects of the NIK inhibitor in a physiological context.

  • Protocol (Representative Workflow):

    • Broad Kinase Profiling (In Vitro): Initially, profile the inhibitor against a large panel of recombinant kinases (e.g., >250) to identify potential off-target kinases. This is typically done at a single high concentration followed by IC50 determination for any hits.

    • Cellular Target Engagement: Use techniques like NanoBRET in cell lines to confirm which of the in vitro off-targets are engaged in a cellular context.

    • In Vivo Off-Target Validation:

      • Select a few of the most potent off-targets identified in vitro and in cells for in vivo investigation.

      • In inhibitor-treated animals, assess the activity of these potential off-target kinases in relevant tissues. This can be challenging and may require the development of specific pharmacodynamic assays for the off-targets.

      • Conduct comprehensive toxicology studies in rodents to identify any unexpected pathologies, which can then be investigated at a molecular level for potential off-target kinase involvement.

    • Phenotypic Screening: Observe the animals for any unexpected phenotypes or adverse effects, which could indicate off-target activity.

experimental_workflow cluster_invitro In Vitro / Cellular Assessment cluster_invivo In Vivo Assessment invitro_profile Broad In Vitro Kinase Panel (>250 Kinases) cellular_te Cellular Target Engagement Assay (e.g., NanoBRET) invitro_profile->cellular_te Identify potential off-targets off_target_validation Off-Target Validation in Tissue cellular_te->off_target_validation Guide selection of off-targets to test pk_pd Pharmacokinetics & Pharmacodynamics target_engagement On-Target Engagement (p100/p52 processing) pk_pd->target_engagement tox Toxicology & Phenotyping target_engagement->tox off_target_validation->tox final_assessment Overall Specificity Profile tox->final_assessment

Figure 2: Experimental Workflow for In Vivo Specificity Assessment.

Conclusion

The assessment of in vivo specificity is a critical step in the development of NIK inhibitors. While compounds like B022, XT2, and TRC694 have shown promising on-target efficacy in preclinical models, a comprehensive understanding of their in vivo specificity requires a combination of in vitro kinase profiling, cellular target engagement assays, and rigorous in vivo studies. For any new NIK inhibitor, such as the hypothetical "this compound," following a systematic approach as outlined in this guide will be essential to validate its mechanism of action and to build a strong safety profile for potential clinical development. The lack of detailed, publicly available in vivo off-target data for existing NIK inhibitors highlights an area where more rigorous investigation is needed.

References

Safety Operating Guide

Navigating the Safe Disposal of NIK-IN-2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. This guide provides essential procedural information for the proper disposal of NIK-IN-2, a potent inhibitor of NF-κB-inducing kinase (NIK).[1] Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on best practices for the disposal of potent, biologically active small molecule inhibitors and should be adapted to comply with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is imperative to be familiar with the potential hazards associated with this compound and similar kinase inhibitors.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of aerosolization.

Engineering Controls: All work with this compound, including preparation and disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The primary principle for the disposal of potent compounds like this compound is to prevent their release into the environment.

1. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound, including unused compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and PPE, must be collected in a designated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and sealed to prevent leakage.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Decontamination of Work Surfaces:

  • Following any work with this compound, thoroughly decontaminate all work surfaces.

  • Use a deactivating solution recommended by your EHS department. If a specific deactivating agent is not known, a thorough cleaning with a suitable solvent (e.g., ethanol), followed by a detergent and water, is a common practice.

  • All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.

3. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's certified hazardous waste management program.

  • Ensure that all waste containers are properly labeled with the contents, including the full chemical name ("this compound") and any known hazard information.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data regarding toxicity, environmental fate, and other disposal-related parameters are not available. The following table provides a general framework for the type of information that would be pertinent for disposal considerations, which should be populated with data from a compound-specific SDS when available.

ParameterValueSource
LD50 (Oral) Data not available-
Ecotoxicity Data not available-
Persistence and Degradability Data not available-
Bioaccumulative Potential Data not available-

Experimental Protocols

While a specific experimental protocol for the disposal of this compound is not documented, the principles of chemical waste management for potent compounds apply. The "best practice" protocol involves the segregation and collection of all contaminated materials for incineration by a licensed waste disposal facility.

NIK Signaling Pathway

NIK is a central kinase in the non-canonical NF-κB signaling pathway, which plays a critical role in immunity, inflammation, and cancer.[2][3][4] Understanding this pathway is crucial for researchers working with inhibitors like this compound.

NIK_Signaling_Pathway Non-Canonical NF-κB Signaling Pathway cluster_nucleus Nucleus Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor (e.g., BAFF-R, LTβR) Ligand->Receptor Binds TRAF2_cIAP TRAF2/3-cIAP1/2 Complex Receptor->TRAF2_cIAP Recruits NIK NIK TRAF2_cIAP->NIK Ubiquitinates (for degradation) IKKa IKKα NIK->IKKa Phosphorylates & Activates Degradation Proteasomal Degradation NIK->Degradation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocates Gene_Expression Target Gene Expression p52_RelB->Gene_Expression Activates

NIK Signaling Pathway

References

Essential Safety and Logistical Information for Handling Nickel(II) Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Presumed Subject: Nickel(II) Oxide (NiO)

Given that "NIK-IN-2" does not correspond to a standard chemical identifier, this document addresses the handling of Nickel(II) Oxide (NiO), a common nickel compound used in research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this substance.

Immediate Safety and Handling Precautions

Nickel(II) oxide is a hazardous substance that requires strict safety protocols. It is classified as a carcinogen, a skin and respiratory sensitizer, and can cause organ damage through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

When handling Nickel(II) oxide, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: An impervious lab coat, and gloves are required.

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhalation, especially when handling the powder form. Work should be conducted in a certified fume hood or a properly ventilated glove box.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Physical and Chemical Properties of Nickel(II) Oxide

The following table summarizes the key quantitative data for Nickel(II) Oxide.

PropertyValue
Chemical Formula NiO
Molecular Weight 74.69 g/mol
Appearance Green or black crystalline powder
Melting Point 1955 °C
Density 6.67 g/cm³
Solubility in Water Insoluble
Solubility in other liquids Soluble in acids and ammonia solutions
Acute Oral Toxicity (LD50, rat) >5000 mg/kg[1][2]
Operational Plans: Storage and Handling

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong acids.

Handling:

  • Avoid creating dust. Use wet cleaning methods for any spills.

  • Do not eat, drink, or smoke in areas where Nickel(II) oxide is handled.

  • Wash hands thoroughly after handling.

Disposal Plan

All Nickel(II) oxide waste is considered hazardous and must be disposed of according to institutional and local regulations. Do not dispose of it down the drain or in regular trash.

Waste Collection:

  • Solid Waste: Collect dry NiO waste, including contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect aqueous solutions containing nickel in a separate, compatible, and labeled hazardous waste container.

Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal Solid_Waste Solid NiO Waste (e.g., contaminated labware, PPE) Solid_Container Designated Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Aqueous NiO Waste (e.g., experimental solutions) Liquid_Container Designated Labeled Liquid Waste Container Liquid_Waste->Liquid_Container SAA Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA EHS EHS Pickup SAA->EHS Disposal_Facility Licensed Hazardous Waste Disposal Facility EHS->Disposal_Facility

Nickel(II) Oxide Waste Disposal Workflow.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies assessing the cytotoxicity of nanoparticles on cancer cell lines.[3]

Objective: To determine the cytotoxic effect of Nickel(II) oxide nanoparticles on a selected cell line (e.g., MCF-7 or A-549).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Nanoparticle Exposure: Prepare various concentrations of NiO nanoparticles in the appropriate cell culture medium. Replace the existing medium with the nanoparticle-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Protocol 2: In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a general framework for assessing the acute oral toxicity of a substance.[4]

Objective: To determine the acute oral toxicity of Nickel(II) oxide in a rodent model.

Methodology:

  • Animal Selection: Use healthy, young adult rats of a single sex (typically females), weighing within ±20% of the mean weight.

  • Dose Preparation and Administration: Prepare a suspension of NiO in a suitable vehicle (e.g., distilled water). Administer a single dose of the substance by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Dosing:

    • If mortality occurs in the first group of animals, the next group is dosed at a lower fixed dose level.

    • If no mortality occurs, the next group is dosed at a higher fixed dose level.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance for its acute oral toxicity based on the number of animals that die at specific dose levels.

Signaling Pathway

Cellular Mechanism of Nickel-Induced Toxicity

Nickel compounds can enter cells and induce a variety of toxic effects, primarily through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. The diagram below illustrates a simplified logical relationship of these events.

G Ni_uptake Nickel Compound Uptake ROS Increased Reactive Oxygen Species (ROS) Ni_uptake->ROS HIF1a HIF-1α Stabilization Ni_uptake->HIF1a Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Transformation Cell Transformation DNA_Damage->Cell_Transformation Gene_Expression Altered Gene Expression HIF1a->Gene_Expression Gene_Expression->Cell_Transformation

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.